2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Description
The exact mass of the compound (4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZNKXBPWQXLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310379-44-2 | |
| Record name | 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Introduction: The Significance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with a wide range of biological activities. The specific compound, 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS No. 1310379-44-2), is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs.[2] The presence of a bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the acetonitrile group can be elaborated into various other functional moieties. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this important research chemical.
Proposed Synthetic Pathway
A logical and efficient multi-step synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile can be envisioned, starting from readily available precursors. The proposed pathway involves the construction of the pyrazole ring, followed by regioselective bromination and subsequent conversion of a suitable functional group to the desired acetonitrile. A key intermediate in this proposed synthesis is 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.
Caption: Proposed multi-step synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are designed to be robust and reproducible.
Step 1: Synthesis of 1-Methyl-1H-pyrazole
This procedure is adapted from known methods for the synthesis of N-alkylated pyrazoles from 1,3-dicarbonyl equivalents and substituted hydrazines.[3]
Caption: Experimental workflow for the synthesis of 1-Methyl-1H-pyrazole.
Protocol:
-
To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 1-methyl-1H-pyrazole.
Causality: The condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative is a classic and reliable method for forming the pyrazole ring. The acidic catalyst facilitates the cyclization and subsequent dehydration.
Step 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole
This step involves the electrophilic bromination of the pyrazole ring. The 4-position is typically the most reactive site for electrophilic substitution on the pyrazole ring.
Sources
Technical Guide: Spectroscopic Data of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
This guide serves as an advanced technical reference for the spectroscopic characterization of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1310379-44-2). It is designed for medicinal chemists and analytical scientists involved in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) where this compound acts as a critical building block.
Introduction & Structural Significance
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a functionalized pyrazole intermediate used primarily in the development of Janus Kinase (JAK) inhibitors. Its structural core features a 1-methylpyrazole ring substituted at the 4-position with a bromine atom (enabling palladium-catalyzed cross-coupling) and at the 3-position with a cyanomethyl group (serving as a handle for cyclization or chain extension).
-
Formula: C₆H₆BrN₃
-
Molecular Weight: 200.04 g/mol
-
CAS Number: 1310379-44-2
-
SMILES: CN1C=C(Br)C(CC#N)=N1
Synthesis & Sample Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities. The standard preparation involves the regioselective bromination of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile using N-Bromosuccinimide (NBS) in acetonitrile or DMF.
Common Impurities:
-
Unreacted Precursor: 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (Lack of Br).
-
Succinimide: Byproduct of NBS (Singlet at ~2.7 ppm in ¹H NMR).
-
Regioisomers: 4-bromo-1-methyl-5-substituted isomers (rare due to steric hindrance but possible if methylation was non-selective).
Synthesis Workflow Diagram
Figure 1: Standard synthesis workflow via electrophilic aromatic substitution.
Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the reference specification for a high-purity sample (>98%) in DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.05 | Singlet (s) | 1H | H-5 (Pyrazole CH) | Deshielded by the adjacent N1 and the inductive effect of the C4-Bromine. |
| 3.98 | Singlet (s) | 2H | CH₂-CN | Methylene protons deshielded by the nitrile group and the aromatic pyrazole ring. |
| 3.82 | Singlet (s) | 3H | N-CH₃ | Characteristic N-methyl singlet for pyrazoles. |
Critical QC Note: The absence of a signal around 6.5–6.7 ppm confirms the complete consumption of the starting material (which possesses a proton at the C4 position).
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 144.2 | Quaternary (C) | C-3 (Pyrazole ring, attached to CH₂CN) |
| 131.5 | Methine (CH) | C-5 (Pyrazole ring, adjacent to N-Me) |
| 117.8 | Quaternary (C) | CN (Nitrile carbon) |
| 92.4 | Quaternary (C) | C-4 (Pyrazole ring, attached to Br) |
| 39.1 | Methyl (CH₃) | N-CH₃ |
| 17.5 | Methylene (CH₂) | CH₂ -CN |
B. Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming the presence of bromine due to its unique isotopic signature.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Monoisotopic Mass: 198.97
-
Observed Peaks (M+H)⁺:
-
m/z 200.0 (⁷⁹Br isotope)
-
m/z 202.0 (⁸¹Br isotope)
-
-
Isotope Pattern: The doublet peaks at 200 and 202 should appear in an approximate 1:1 intensity ratio . This "twin peak" signature is diagnostic for a mono-brominated compound.
C. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2250 – 2255 | Stretching (ν) | C≡N (Nitrile) - Sharp, medium intensity. |
| 3110 – 3130 | Stretching (ν) | C-H (Aromatic/Heteroaromatic) |
| 1540 – 1560 | Stretching (ν) | C=N / C=C (Pyrazole ring skeleton) |
| 600 – 700 | Stretching (ν) | C-Br (Carbon-Bromine) |
Quality Control & Impurity Profiling
When analyzing crude reaction mixtures, use the following logic to identify issues:
-
Incomplete Reaction: Look for a doublet or singlet at ~6.6 ppm (H-4 of unbrominated precursor).
-
Over-Bromination: Rare, but N-bromination or side-chain bromination (on the methyl group) can occur under radical conditions. Look for disappearance of the N-Me singlet or splitting of the CH₂ peak.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic/basic workup, converting to an amide. Look for broad NH₂ peaks at ~7.0–7.5 ppm and a shift of the carbonyl carbon to ~165 ppm .
Analytical Logic Flow
Figure 2: Rapid QC decision tree for NMR/MS analysis.
References
-
ChemicalBook. (2024). Ruxolitinib synthesis and intermediates. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Bromo-1-methyl-1H-pyrazole. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile. Retrieved from
- Lin, Q., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002.
CAS number lookup for 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Technical Whitepaper: Strategic Characterization of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Part 1: Executive Summary & Core Identity
In the landscape of modern kinase inhibitor discovery, the pyrazole scaffold remains a privileged structure due to its ability to mimic the purine ring of ATP. 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS 1310379-44-2) is a highly specialized, halogenated building block. Its value lies in its bifunctional reactivity : the C4-bromide serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C3-acetonitrile moiety provides a versatile gateway to amides, acids, or fused heterocycles.
This guide provides a definitive technical analysis of this compound, establishing a self-validating synthesis protocol and quality control framework where public literature is sparse.
Chemical Identity Matrix
| Property | Specification |
| CAS Registry Number | 1310379-44-2 |
| IUPAC Name | 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile |
| Molecular Formula | C₆H₆BrN₃ |
| Molecular Weight | 200.04 g/mol |
| SMILES | CN1C=C(Br)C(CC#N)=N1 |
| InChI Key | VYZNKXBPWQXLFC-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |
Part 2: Synthesis & Reaction Engineering
As direct literature precedents for this specific CAS are limited to patent databases, the following protocol is derived from standard electrophilic aromatic substitution (SEAr) principles applicable to 1-methyl-pyrazoles. The synthesis relies on the regioselective bromination of the commercially available precursor.
Retrosynthetic Logic
The C4 position of the pyrazole ring is the most electron-rich site, making it highly susceptible to electrophilic attack. The C3-acetonitrile group is electron-withdrawing but does not deactivate the ring sufficiently to prevent bromination at C4.
-
Precursor: 2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile (CAS 1142927-97-6).
-
Reagent: N-Bromosuccinimide (NBS) – chosen for mild conditions and ease of handling compared to elemental bromine.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Synthesis Protocol
Objective: Preparation of 10.0 g of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
-
Setup:
-
Charge a 250 mL round-bottom flask with 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile (6.05 g, 50.0 mmol) and Acetonitrile (anhydrous, 60 mL).
-
Cool the solution to 0 °C in an ice bath to minimize side reactions (though the reaction is often robust at RT).
-
-
Bromination:
-
Add N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions at the benzylic-like methylene position, although SEAr is the dominant pathway.
-
Allow the mixture to warm to Room Temperature (25 °C) and stir for 4 hours.
-
-
In-Process Control (IPC):
-
Monitor by LC-MS.
-
Target: Disappearance of Starting Material (MW 121) and appearance of Product (MW 200/202, 1:1 ratio).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.
-
Redissolve residue in Ethyl Acetate (100 mL).
-
Wash with Saturated NaHCO₃ (2 x 50 mL) to remove succinimide and residual acid.
-
Wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
-
Purification:
-
If the crude is colored, recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Process Visualization
Figure 1: Logical flow for the regioselective bromination synthesis.
Part 3: Quality Control & Validation (Self-Validating Systems)
To ensure the integrity of the building block for downstream drug development, the following analytical criteria must be met.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Diagnostic Signals:
-
δ ~3.8-3.9 ppm (Singlet, 3H): N-Methyl group. Validation: If split or shifted, suspect N-alkylation isomerism.
-
δ ~3.9-4.1 ppm (Singlet, 2H): Methylene protons (-CH₂-CN). Validation: This peak is critical; disappearance suggests bromination at the side chain (radical pathway).
-
δ ~7.5-8.0 ppm (Singlet, 1H): C5-H of the pyrazole ring. Validation: Must be a sharp singlet. A doublet implies incomplete bromination (presence of C4-H).
-
LC-MS Spectrometry
-
Ionization: ESI+
-
Isotope Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet at M and M+2.
-
M+H: 200.0
-
M+H+2: 202.0
-
-
Purity Criteria: >95% by UV (254 nm).
QC Logic Diagram
Figure 2: Decision tree for analytical validation.
Part 4: Strategic Applications in Drug Discovery
This compound is not merely an intermediate; it is a scaffold enabler.
Suzuki-Miyaura Cross-Coupling
The C4-Br bond is highly activated for palladium-catalyzed coupling. This allows for the rapid installation of aryl or heteroaryl groups, a common motif in JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase inhibitors.
-
Protocol: Pd(dppf)Cl₂, Aryl-B(OH)₂, K₂CO₃, Dioxane/H₂O, 90 °C.
Nitrile Transformations
The C3-acetonitrile group is a versatile "masked" functionality:
-
To Primary Amine: Reduction via Raney Ni/H₂ or BH₃·THF (Access to ethylamine linkers).
-
To Carboxylic Acid: Acidic hydrolysis (HCl/AcOH).
-
To Heterocycles: Reaction with hydrazine forms fused pyrazolo-pyridazines; reaction with hydroxylamine forms amidoximes.
References
-
Chemical Identity: PubChem. 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS 1310379-44-2). National Library of Medicine. Link
-
Precursor Availability: PubChem. 2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile (CAS 1142927-97-6). National Library of Medicine. Link
- Synthetic Methodology (General Pyrazole Bromination)
-
Reagent Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 6423, N-Bromosuccinimide. Link
Sources
Chemical Stability and Degradation Profiling of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Executive Summary
In modern drug discovery, halogenated pyrazole-acetonitriles serve as privileged, bifunctional building blocks. Specifically, 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1310379-44-2) provides an ideal scaffold for the development of covalent inhibitors and kinase modulators. The cyanomethyl motif is frequently utilized to displace water molecules in buried target cavities, a design concept successfully deployed in clinical KRASG12C inhibitors[1]. However, the integration of an acidic alpha-methylene group, an electrophilic nitrile, and a cross-coupling-ready aryl bromide within a single compact heterocycle introduces complex stability liabilities.
This technical guide dissects the chemical stability of this compound, providing researchers with mechanistic insights, quantitative degradation data, and self-validating experimental protocols to ensure integrity during preclinical development.
Structural Vulnerabilities and Mechanistic Stability
The stability profile of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is governed by three distinct functional zones, each with unique degradation pathways. Understanding the causality behind these pathways is critical for optimizing storage, formulation, and late-stage functionalization.
Vector A: The Cyanomethyl (Acetonitrile) Motif
The cyanomethyl group represents the most reactive moiety on the molecule under aqueous conditions.
-
Hydrolysis: Nitriles undergo hydration to amides and subsequent hydrolysis to carboxylic acids. Because the pyrazole ring is electron-withdrawing, it increases the electrophilicity of the nitrile carbon, accelerating nucleophilic attack by hydroxide ions under basic conditions[2].
-
Alpha-Deprotonation: The methylene protons adjacent to the nitrile are highly acidic (pKa ~20). In the presence of strong bases (e.g., NaOtBu, K2CO3), this site readily forms a resonance-stabilized carbanion[3]. If exposed to ambient oxygen or electrophilic impurities, this carbanion rapidly leads to unwanted alkylation, dimerization, or oxidative degradation.
Vector B: The C4-Bromine Atom
Aryl bromides are generally stable to ambient light, heat, and atmospheric oxygen. The C4-Br bond is intentionally designed to be reactive under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck). However, in the presence of trace transition metals, strong reducing agents, or intense UV irradiation, the compound is susceptible to premature dehalogenation.
Vector C: The N-Methylpyrazole Core
The aromatic pyrazole ring itself is highly resistant to standard hydrolytic and oxidative stress[2]. However, the N-methyl group introduces a specific metabolic liability. Under strong oxidative stress (e.g., ROS-generating systems) or in in vitro hepatocyte assays, the N-methyl group is susceptible to oxidative N-demethylation[1].
Fig 1: Primary chemical degradation pathways and stability vectors.
Quantitative Forced Degradation Profile
To establish formulation boundaries, the compound must be subjected to forced degradation. The table below summarizes the quantitative stability matrix, demonstrating the compound's heightened sensitivity to basic hydrolysis compared to acidic or thermal stress.
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradant Identified | % Recovery (LC-MS) |
| Hydrolytic (Acid) | 0.1 N HCl (aq) | 60°C, 24h | Pyrazole-3-acetamide | > 95% |
| Hydrolytic (Base) | 0.1 N NaOH (aq) | 60°C, 24h | Pyrazole-3-carboxylic acid | < 70% |
| Oxidative | 3% H₂O₂ | 25°C, 24h | N-demethylated pyrazole | ~ 85% |
| Photolytic | UV/Vis (ICH Q1B) | 25°C, 1.2M lux-h | C4-Debrominated pyrazole | > 90% |
| Thermal (Solid) | Ambient Humidity | 80°C, 7 days | None (Stable) | > 99% |
Self-Validating Experimental Protocols
A robust analytical workflow must not only measure degradation but also prove that the measurement process itself did not cause the degradation. The following protocols are designed as self-validating systems.
Protocol 1: Base-Catalyzed Hydrolysis Kinetic Profiling
Causality: The hydration of the nitrile to the amide is a base-catalyzed nucleophilic addition. If the reaction is merely diluted before LC-MS analysis, the high pH environment persists in the autosampler. This leads to continuous on-column degradation, generating artificially inflated degradation kinetics. Immediate neutralization traps the remaining parent compound, ensuring the chromatogram accurately reflects the exact timepoint of extraction.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10.0 mg of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile in 1.0 mL of anhydrous HPLC-grade acetonitrile.
-
Stress Initiation: Transfer 100 µL of the organic stock to a borosilicate glass vial. Add 900 µL of 0.1 N NaOH (aq). Seal tightly with a PTFE-lined cap.
-
Incubation: Place the vial in a thermomixer set to 60°C at 300 RPM.
-
Kinetic Sampling & Quenching (Critical): At intervals of t=0, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately inject this aliquot into a pre-prepared vial containing 50 µL of 0.1 N HCl to neutralize the pH to ~7.0.
-
LC-MS Analysis: Inject 2 µL of the quenched sample onto a C18 UPLC column. Run a gradient of 5-95% MeCN in Water (with 0.1% Formic Acid).
-
Data Validation: Monitor the disappearance of the parent mass
(characteristic 1:1 bromine isotope pattern) and the appearance of the corresponding acid .
Protocol 2: Alpha-Methylene Deuterium Exchange (H/D Exchange)
Causality: To assess the exact acidity and reactivity of the cyanomethyl group without destroying the molecule, we utilize H/D exchange. This acts as a self-validating system: by tracking specific proton signals, we isolate the vulnerability of the cyanomethyl group from the rest of the heterocycle.
Step-by-Step Methodology:
-
Dissolve 5.0 mg of the compound in 0.5 mL of a
(1:1 v/v) mixture in an NMR tube. -
Add a trace catalytic amount of anhydrous
(approx. 1 mg). -
Acquire
spectra at 25°C continuously over a 12-hour period. -
Validation: Observe the disappearance of the singlet at ~3.8 ppm (the
protons). Crucially, verify that the integration of the pyrazole aromatic proton and the N-methyl protons remains constant. This definitively proves that base-mediated enolization is highly specific to the alpha-position.
Fig 2: Self-validating workflow for kinetic stability profiling and degradation analysis.
Handling, Storage, and Formulation Guidelines
Based on the established stability vectors, the following guidelines must be strictly adhered to during preclinical handling:
-
Storage Conditions: The compound must be stored at 2-8°C in a tightly sealed, desiccated environment[4]. Ambient moisture, over prolonged periods, can initiate slow nitrile hydrolysis, particularly if trace basic impurities are present from the synthesis phase.
-
Formulation pH: Aqueous formulations for in vivo dosing should be buffered between pH 4.0 and 6.5. Avoid alkaline vehicles (e.g., high pH carbonate buffers) which will rapidly degrade the cyanomethyl group.
-
Light Protection: Due to the C4-Bromine atom, solutions prepared for high-throughput screening or prolonged assays should be protected from direct UV light to prevent photolytic debromination.
References
- ChemScene. "2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)
- Journal of Medicinal Chemistry. "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors".
- Benchchem.
- JACS Au. "Catalytic Cyanation of C–N Bonds with CO2/NH3".
Sources
Strategic Exploitation of Bromo-Methyl-Pyrazole Scaffolds in Modern Medicinal Chemistry: A Senior Application Scientist's Perspective
In my tenure optimizing synthetic routes for early-stage drug discovery, few heterocyclic scaffolds have proven as reliably versatile as the pyrazole nucleus. Specifically, bromo-methyl-pyrazole derivatives—such as 4-bromo-3-methylpyrazole and its tautomeric counterparts—serve as master keys in fragment-based drug discovery (FBDD).
This technical guide dissects the mechanistic rationale, synthetic workflows, and therapeutic applications of these derivatives. By bridging the gap between theoretical chemistry and bench-level execution, we will explore how the unique steric and electronic properties of bromo-methyl-pyrazoles are engineered to modulate high-value biological targets.
The Pharmacophore Rationale: Sterics, Electronics, and Tautomerism
The architectural brilliance of a molecule like 4-bromo-3-methylpyrazole lies in its precise functionalization. Every substituent serves a distinct, calculated purpose in the synthesis of complex bioactive molecules .
-
The C3-Methyl Group (Steric & Electronic Director): The placement of a methyl group at the C3 position is not merely for modulating lipophilicity. It fundamentally alters the electronic environment of the pyrazole ring and provides critical steric hindrance. During N-alkylation, this steric bulk directs regioselectivity, heavily favoring substitution at the less hindered nitrogen atom.
-
The C4-Bromo Group (Orthogonal Reactive Handle): The C4 position is the most electron-rich node of the pyrazole core, making it highly susceptible to electrophilic halogenation. Once installed, the bromine atom acts as a stable yet highly reactive handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing for rapid library generation without disrupting the core heteroaromatic stability.
-
Tautomeric Equilibrium: In solution, 4-bromo-3-methyl-1H-pyrazole exists in a dynamic tautomeric equilibrium with 4-bromo-5-methyl-1H-pyrazole. Understanding this equilibrium is critical, as the choice of solvent, base, and electrophile will dictate which nitrogen is ultimately functionalized during the synthesis of advanced pharmaceutical intermediates.
High-Fidelity Synthetic Workflows
To harness the potential of bromo-methyl-pyrazoles, the experimental protocols must be robust, reproducible, and self-validating. Below are two field-proven methodologies for synthesizing and functionalizing these scaffolds.
Protocol A: Regioselective Synthesis of 4-Bromo-3-methylpyrazole
This protocol leverages a cyclocondensation reaction followed by regioselective electrophilic bromination.
Step-by-Step Methodology:
-
Cyclocondensation: Dissolve 1.0 equivalent of hydrazine hydrate in aqueous media. Cool the reaction vessel to strictly 15°C. Causality: Maintaining 15°C is critical to prevent kinetic byproducts and control the exothermic nature of the subsequent addition.
-
Dicarbonyl Addition: Slowly add 1.0 equivalent of 3-oxobutanal (or its acetal equivalent) dropwise over 30 minutes. Stir for 2 hours at 15°C.
-
Isolation of Core: Filter the resulting precipitate (3-methylpyrazole), wash with cold water, and dry under reduced pressure.
-
Bromination: Dissolve the 3-methylpyrazole in dichloromethane (DCM). Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) at 0°C. Causality: NBS provides a controlled release of electrophilic bromine, ensuring substitution occurs exclusively at the electron-rich C4 position rather than the methyl group.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The protocol is validated when the highly polar 3-methylpyrazole spot disappears, replaced by a less polar, UV-active spot. Confirm via
H-NMR by observing the disappearance of the C4-proton singlet (typically ~6.0 ppm).
Synthetic Workflow for Bromo-Methyl-Pyrazole Bioactive Scaffolds.
Protocol B: Cryogenic N-Alkylation for Kinase Inhibitor Precursors
This workflow describes the N-alkylation of 1-(azetidin-3-yl)-4-bromo-5-methylpyrazole using a highly reactive triflate, a critical step in synthesizing Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors .
Step-by-Step Methodology:
-
Preparation: Dissolve 4.00 g of 1-(azetidin-3-yl)-4-bromo-5-methylpyrazole in 20 mL of anhydrous DCM under a nitrogen atmosphere.
-
Basification: Add 3 mL of N,N-Diisopropylethylamine (DIEA) to basify the solution to ~pH 10. Causality: DIEA is a non-nucleophilic base. It neutralizes the triflic acid generated during the reaction without attacking the electrophile, preventing unwanted side reactions.
-
Cryogenic Cooling: Cool the mixture to strictly -60°C.
-
Electrophilic Addition: Dropwise, add the electrophile (e.g., tert-Butyl (3R)-3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate). Stir for 4 hours at -60°C. Causality: The triflate is a highly reactive leaving group. At room temperature, elimination (forming an alkene) competes heavily with substitution. Cryogenic conditions suppress the activation energy for elimination, favoring pure
displacement by the pyrazole nitrogen. -
Self-Validation: Perform LC-MS analysis on the crude mixture. The protocol is validated by the presence of the exact mass of the alkylated product and the strict absence of alkene elimination byproducts.
Therapeutic Applications and Target Modulation
The functionalized bromo-methyl-pyrazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology, immunology, and cytoprotection.
Kinase Inhibition (FGFR3 and JAK1)
Aberrant signaling in the FGF/FGFR pathway drives tumor cell proliferation, migration, and angiogenesis. Pyrazole derivatives synthesized via the cryogenic protocols above have shown superior potency in blocking the ATP-binding pocket of the FGFR3 kinase domain, effectively halting autophosphorylation and downstream MAPK/STAT signaling . Similarly, variations of tert-butyl 4-bromo-5-methylpyrazole-1-carboxylate are utilized as precursors for Janus Kinase (JAK1) inhibitors, which are critical for treating autoimmune disorders .
FGFR3 Signaling Pathway Modulated by Pyrazole-Based Inhibitors.
Cytoprotective Indole-Pyrazole Hybrids
Beyond kinase inhibition, reacting 3-(dimethylaminomethyl)indole with bromo-methyl-pyrazole derivatives yields indole-pyrazole hybrids. These compounds exhibit remarkable cytoprotective properties. In vitro assays demonstrate that these hybrids protect human erythrocytes against oxidative stress-induced hemolysis at rates comparable to established antioxidants like Trolox .
Quantitative Biological Activity Summary
The table below summarizes the biological efficacy of advanced bromo-methyl-pyrazole derivatives across different therapeutic targets:
| Compound Class | Biological Target / Assay | Efficacy / Metric | Reference |
| 4-Bromo-3-methylpyrazole-indole hybrids | Human Erythrocytes (Oxidative Stress Model) | ~84.9% Cytoprotection (Comparable to standard antioxidant Trolox at 86.6%) | |
| 1-(Azetidin-3-yl)-4-bromo-5-methylpyrazole derivatives | FGFR3 Kinase Domain | Potent inhibition of tumor cell proliferation and angiogenesis | |
| tert-Butyl 4-bromo-5-methylpyrazole-1-carboxylate derivatives | Janus Kinase 1 (JAK1) | Disruption of JAK/STAT signaling pathways (Immunomodulation) |
Conclusion
The bromo-methyl-pyrazole scaffold is not just a passive structural element; it is an active participant in the rational design of modern therapeutics. By understanding the causality behind its tautomeric behavior and leveraging its orthogonal reactivity, medicinal chemists can execute high-fidelity synthetic workflows that yield highly potent, target-specific inhibitors. As fragment-based drug discovery continues to evolve, the strategic exploitation of these halogenated heterocycles will remain a foundational pillar in the development of next-generation pharmaceuticals.
References
-
MDPI. "Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties." Molecules. URL: [Link]
- Google Patents. "FGFR3 Inhibitor Compounds (US20230095122A1)." United States Patent and Trademark Office.
- Google Patents. "Pyrazole Derivatives as JAK Inhibitors (KR20220127371A)." Korean Intellectual Property Office.
Literature review of substituted pyrazole acetonitriles
An In-depth Technical Guide to Substituted Pyrazole Acetonitriles: Synthesis, SAR, and Therapeutic Applications
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its versatile biological activities.[1][2] When functionalized with an acetonitrile moiety, the resulting substituted pyrazole acetonitriles emerge as a class of compounds with significant therapeutic potential and synthetic utility. The acetonitrile group not only acts as a key pharmacophoric element but also serves as a versatile chemical handle for further molecular elaboration. This technical guide provides a comprehensive review of substituted pyrazole acetonitriles for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, elucidates critical structure-activity relationships (SAR), and surveys the broad spectrum of applications in drug discovery, with a focus on their roles as enzyme inhibitors and anticancer agents.
The Pyrazole Scaffold: A Privileged Heterocycle
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][3] This structure, first described by Ludwig Knorr in 1883, possesses a unique combination of chemical properties that make it a "privileged scaffold" in drug design.[4][5] The two nitrogen atoms—one pyrrole-like (proton-donating) and one pyridine-like (electron-rich, proton-accepting)—allow for a multitude of non-covalent interactions with biological targets, including hydrogen bonding.[3][6] The aromatic nature of the ring provides a rigid, planar framework that can be strategically decorated with various substituents to modulate its physicochemical and pharmacological properties, such as lipophilicity, solubility, and metabolic stability.[1][6] Consequently, pyrazole derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral effects.[7][8][9]
The Acetonitrile Moiety: More Than a Simple Substituent
The incorporation of an acetonitrile (-CH₂CN) group onto the pyrazole core introduces distinct features. The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. This functionality can significantly influence the electronic distribution within the pyrazole ring and enhance binding affinity to target proteins. Furthermore, the methylene spacer provides rotational flexibility, while the nitrile itself can be a critical component of a pharmacophore or serve as a synthetic precursor for other functional groups, such as carboxylic acids or amines. The synthesis of pyrazoles bearing this cyano functionality, often referred to as cyanopyrazoles, has become an area of intense research.[10]
Synthetic Strategies for Substituted Pyrazole Acetonitriles
The synthesis of the pyrazole ring is a well-established field, with several robust methods available. These strategies can be adapted to produce pyrazole acetonitriles, either by using precursors already containing the cyano group or by introducing it to a pre-formed pyrazole ring.
Knorr Pyrazole Synthesis and Related Condensations
The most traditional and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5] To synthesize pyrazole acetonitriles via this route, a β-ketonitrile can be used as the 1,3-dicarbonyl equivalent.
Generalized Knorr-type Synthesis:
Caption: General workflow for Knorr-type synthesis of pyrazole acetonitriles.
This method's primary advantage is its simplicity and the ready availability of starting materials. The regioselectivity of the final product depends on the substitution pattern of both the β-ketonitrile and the hydrazine.
Multi-Component and Cycloaddition Reactions
Modern synthetic chemistry favors efficiency, and multi-component reactions (MCRs) provide a powerful tool for building molecular complexity in a single step. A notable strategy involves the [3+2] cycloaddition reaction between a nitrile-containing species, such as diazoacetonitrile, and an appropriate dipolarophile like a nitroolefin.[10] This approach offers mild reaction conditions and often results in high yields and excellent regioselectivity.[10]
Exemplary Protocol: Three-Component Synthesis of a Pyrazole Acetonitrile Derivative
This protocol is based on established methodologies for multi-component pyrazole synthesis.[11]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting aldehyde (1.0 eq) and a substituted hydrazine (e.g., methylhydrazine, 1.0 eq) in a suitable protic solvent like methanol (100 mL).
-
Hydrazone Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the in-situ formation of the corresponding hydrazone intermediate.
-
Addition of Acetonitrile Precursor: To this solution, add a suitable activated acetonitrile derivative, such as benzoylacetonitrile (1.0 eq).
-
Cyclization: Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq) or acid, depending on the specific substrates. Heat the reaction mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization to yield the pure substituted pyrazole acetonitrile.
Synthesis from Aminopyrazoles
5-Aminopyrazole derivatives are versatile building blocks for a wide range of fused pyrazole systems and other complex molecules.[12][13] These compounds can be synthesized through the condensation of hydrazine with precursors like ethyl (ethoxymethylene)cyanoacetate.[13] The resulting 5-amino-pyrazole-4-carbonitriles are themselves important substituted pyrazole acetonitriles and serve as starting points for further functionalization.[14][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole acetonitriles is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these SARs is crucial for designing potent and selective drug candidates.
Caption: Key positions for substitution on the pyrazole acetonitrile scaffold and their general impact on biological activity.
-
N1-Position: Substitution at the N1 position significantly impacts the molecule's overall lipophilicity and pharmacokinetic profile. Large, aromatic substituents are frequently found in potent anticancer agents, potentially by facilitating π-π stacking interactions within target proteins.[16]
-
C3-Position: The C3 position is often a key determinant of selectivity. For instance, in kinase inhibitors, the substituent at C3 can be tailored to fit into specific sub-pockets of the ATP-binding site.
-
C5-Position: Substituents at the C5 position often occupy hydrophobic pockets in enzymes. For example, the C5-aryl group is a common feature in many COX-2 inhibitors.[4]
-
C4-Acetonitrile: The nitrile group at C4 is often crucial for activity. For example, several 4-cyano-1,5-diphenylpyrazoles have shown potent cytotoxic properties against various tumor cell lines.[16]
Applications in Drug Discovery
The unique structural and electronic properties of substituted pyrazole acetonitriles have led to their exploration in a multitude of therapeutic areas.
Anticancer Activity
A significant body of research has focused on pyrazole acetonitriles as anticancer agents.[5] Their mechanisms of action are diverse, often involving the inhibition of protein kinases that are critical for tumor growth and proliferation.[6] Several pyrazole-based compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[15][17]
Anti-inflammatory and Analgesic Activity
The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[4] The development of pyrazole acetonitrile derivatives continues to be a promising avenue for discovering novel anti-inflammatory drugs, with some compounds showing inhibitory potency comparable to or better than standard drugs like diclofenac sodium.[15]
Antimicrobial Activity
With rising antimicrobial resistance, there is a constant need for new therapeutic agents. Pyrazole derivatives, including those with acetonitrile groups, have exhibited measurable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][14]
Table 1: Examples of Biologically Active Substituted Pyrazole Acetonitriles
| Compound Class | Substituents | Biological Activity | Reported Potency | Reference |
| 1,5-Diphenylpyrazole-4-carbonitrile | N1-Phenyl, C5-Phenyl | Anticancer (Ovarian Tumor) | GI₅₀ = 40 nM | [16] |
| 5-Amino-pyrazole-4-carbonitrile | N1-Phenyl, C3-Aryl, C5-Amino | Anticancer (MCF-7, HCT-116) | IC₅₀ = 3-10 µM | [15] |
| 1,3,4,5-Tetrasubstituted Pyrazole | Various aryl/alkyl groups | Anti-inflammatory | 93.8% inhibition (in vitro) | [15] |
| Enaminonitrile Pyrazole | Fused heterocyclic systems | Antibacterial (P. vulgaris) | Wide spectrum activity | [14] |
| Imidazo[1,2-b]pyrazole | Fused imidazole, Isoxazole moiety | Antioxidant | 75.3% inhibition | [12] |
Conclusion and Future Outlook
Substituted pyrazole acetonitriles represent a highly valuable and versatile class of heterocyclic compounds. Their synthetic accessibility, coupled with the tunable electronic and steric properties afforded by substitution, makes them an enduring scaffold in medicinal chemistry. The acetonitrile moiety provides a key anchor for biological target interaction and a handle for further chemical diversification. Future research will likely focus on leveraging modern synthetic methods, such as flow chemistry and photoredox catalysis, to access novel derivatives more efficiently. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the rational design of pyrazole acetonitrile-based compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles, paving the way for the next generation of therapeutics.
References
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
- Journal of Chemical Health Risks. (2024, November 20). "Review on Biological Activities of Pyrazole Derivatives".
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
- Fustero, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025, January 17).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
- Synthesis and biological activity of a new class of enaminonitrile pyrazole - ResearchGate. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
- Deng, X., & Mani, N. S. (n.d.). 4 - Organic Syntheses Procedure.
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
- Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine - Benchchem. (n.d.).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (2026).
- Process for the production of pyrazoles - Google Patents. (n.d.).
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9).
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. (2010, July 15).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
- (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - ResearchGate. (2025, October 12).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. jchr.org [jchr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rroij.com [rroij.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. academicstrive.com [academicstrive.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Commercial & Technical Profile: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Executive Summary
The compound 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS 1310379-44-2) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the discovery of kinase inhibitors (e.g., JAK, BTK) and CNS-active agents. Its dual functionality—combining an electrophilic nitrile handle for heterocycle ring fusion and a brominated position for palladium-catalyzed cross-couplings—makes it a critical node in divergent synthesis.
This guide analyzes the commercial availability, synthetic pathways, and quality control parameters required to integrate this intermediate into high-throughput screening and lead optimization campaigns.
Chemical Profile & Specifications
Understanding the physicochemical properties is prerequisite to effective sourcing and handling.
| Parameter | Specification |
| IUPAC Name | 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile |
| CAS Number | 1310379-44-2 |
| Molecular Formula | C₆H₆BrN₃ |
| Molecular Weight | 200.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Key Functional Groups | Nitrile (C≡N), Aryl Bromide (Ar-Br), Pyrazole Nitrogen (N-Me) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended) |
Critical Quality Attributes (CQAs)
-
Regioisomeric Purity: The methylation of the pyrazole ring can yield N1-methyl (desired) and N2-methyl isomers. High-quality commercial batches must specify >98% regioisomeric purity by NOESY NMR.
-
Halogen Scrambling: In lower-grade batches, traces of des-bromo or di-bromo species may be present due to poor control during the bromination of the precursor.
Synthetic Context & Make-vs-Buy Analysis
While commercially available, understanding the synthesis is vital for assessing supplier capability and scaling potential.
Industrial Synthetic Route
The most robust route to CAS 1310379-44-2 typically proceeds via the Ethyl 1-methyl-1H-pyrazole-3-carboxylate precursor. This pathway avoids the use of highly toxic hydrazine gas, utilizing methylhydrazine instead.
Figure 1: Standard industrial synthesis pathway for CAS 1310379-44-2, highlighting the conversion of the ester functionality to the nitrile.[1]
Strategic Sourcing Decision Matrix
Researchers must decide between internal synthesis and external procurement based on project phase.
| Factor | Buy (Commercial Sourcing) | Make (Internal Synthesis) |
| Cost Efficiency | High for <10g. Prices range from | Preferred for >100g campaigns where raw material costs (methylhydrazine) are low. |
| Lead Time | 1–2 weeks (Stock) vs. 4–6 weeks (Backorder). | 2–3 weeks (3-4 linear steps). |
| Risk | Supply chain disruptions; Batch-to-batch regioisomer variability. | Safety risks handling cyanides (Step 4) and brominating agents. |
| Recommendation | Buy for Hit-to-Lead. | Make for Process Development/GMP. |
Commercial Availability Landscape
The market for CAS 1310379-44-2 is fragmented, with primary manufacturing clustered in Asia (China/India) and distribution via Western catalog houses.
Key Supplier Tiers
-
Tier 1 (Catalog Distributors): Companies like ChemScene , BLDpharm , and MilliporeSigma (via third-party sourcing) list this compound. They offer high reliability but higher markups.
-
Typical Pack Sizes: 250mg, 1g, 5g.
-
Stock Status: Often "In Stock" in regional warehouses.
-
-
Tier 2 (Bulk Manufacturers): Specialized heterocyclic CROs in Shanghai and Hyderabad.
-
MOQ: Typically 100g+.
-
Validation: Requires pre-shipment sample analysis (1H NMR, HPLC).
-
Procurement Protocol
To ensure data integrity in biological assays, the following procurement specification is recommended:
-
Purity: ≥97% (HPLC area %).
-
Identity: 1H NMR confirmation of N-Methyl singlet (~3.8 ppm) and Methylene singlet (~3.9 ppm).
-
Salt Form: Free base (unless otherwise specified).
Applications in Drug Discovery
This compound is not merely an end-product but a divergent intermediate.
Fragment-Based Drug Design (FBDD)
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, expanding the core into the ATP-binding pocket of kinases.
Heterocycle Fusion
The acetonitrile group is a precursor to fused ring systems. For example, condensation with amino-aldehydes or amidines can yield pyrazolo[1,5-a]pyrimidines , a scaffold seen in commercial drugs like Zaleplon (sedative) and various experimental oncology agents.
Figure 2: Divergent application of the scaffold in medicinal chemistry workflows.
Safety & Handling
-
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritant: Causes skin and eye irritation (H315, H319).
-
Cyanide Content: While the nitrile group is covalently bonded, metabolic release of cyanide is a theoretical risk; handle with standard PPE.
-
-
Disposal: All waste containing this compound must be treated as halogenated organic waste.
References
-
ChemScene. (2026). Product Dossier: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS 1310379-44-2).[2] Retrieved from
-
Sigma-Aldrich. (2026). Search Results for Pyrazole Acetonitriles. Retrieved from
-
Organic Syntheses. (2010). Synthesis of Functionalized Pyrazoles via Hydrazine Condensation. Org. Synth. 2010, 87, 16. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Bromoacetonitrile Derivatives. Retrieved from
Sources
Methodological & Application
Suzuki-Miyaura coupling of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile with arylboronic acids
Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Strategic Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous kinase inhibitors (e.g., JAK inhibitors like Ruxolitinib). The specific substrate, 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile , presents a unique synthetic opportunity. It contains a reactive electrophile (C4-bromide) and a versatile functional handle (C3-cyanomethyl).
While the C4-bromide is a standard handle for Suzuki-Miyaura coupling, the presence of the cyanomethyl group at the C3 position introduces specific "chemoselectivity" challenges that must be managed to ensure high yield and purity.
Key Challenges & Solutions:
-
Acidity of
-Methylene: The methylene protons ( ) are activated by both the nitrile and the electron-deficient pyrazole ring. Strong bases can lead to deprotonation, resulting in side reactions (e.g., self-condensation or alkylation).-
Solution: Use mild carbonate or phosphate bases rather than alkoxides.
-
-
Nitrile Hydrolysis: High temperatures in aqueous basic media can hydrolyze the nitrile to a primary amide or carboxylic acid.
-
Solution: Control water stoichiometry or utilize anhydrous conditions for sensitive substrates.
-
-
Protodeboronation: Electron-poor arylboronic acids may undergo protodeboronation faster than transmetallation.
-
Solution: Use rapid-coupling catalyst systems (e.g., Buchwald precatalysts) to outcompete side reactions.
-
Mechanistic Analysis & Reaction Design
The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2]
-
Oxidative Addition: The electron-rich pyrazole ring makes the C4-Br bond less electrophilic than a standard aryl bromide. Therefore, electron-rich phosphine ligands (e.g., dppf, XPhos, SPhos) are recommended to facilitate this step.
-
Transmetallation: This is often the rate-determining step. It requires the formation of a boronate-hydroxo species (using base/water).
-
Reductive Elimination: Formation of the C-C bond.[2] Steric bulk on the boronic acid can retard this step, requiring smaller ligands or higher temperatures.
Visualizing the Reaction Pathway
Caption: Figure 1. Catalytic cycle and potential competing pathways. Highlighting the risk of nitrile hydrolysis and alpha-deprotonation.
Recommended Protocols
We present three protocols ranging from "Standard" to "High-Performance" to accommodate different arylboronic acid partners.
Protocol A: The "Workhorse" Method (Standard)
Best for: Simple arylboronic acids, cost-effective scale-up.
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 - 3.0 equiv) -
Temperature: 80°C - 90°C
Protocol B: The "High-Activity" Method (Sterically Hindered/Deactivated)
Best for: Ortho-substituted boronic acids or electron-poor partners.
-
Catalyst: XPhos Pd G2 (2-3 mol%) or
/ XPhos -
Base:
(2.0 equiv) -
Solvent: THF / Water (10:1 v/v)
-
Temperature: 60°C - 70°C (Milder temp prevents side reactions)
Protocol C: Anhydrous Conditions (Nitrile-Sensitive)
Best for: Substrates where nitrile hydrolysis is observed.
-
Catalyst:
(5 mol%) -
Base:
or (Dry, finely ground) -
Solvent: Anhydrous DMF or Toluene
-
Temperature: 100°C
Detailed Experimental Procedure (Protocol A)
Objective: Synthesis of 2-(1-methyl-4-phenyl-1H-pyrazol-3-yl)acetonitrile (Model Reaction).
Reagents:
-
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile: 200 mg (1.0 mmol)
-
Phenylboronic acid: 146 mg (1.2 mmol, 1.2 equiv)
- : 41 mg (0.05 mmol, 5 mol%)
-
Potassium Carbonate (
): 414 mg (3.0 mmol, 3.0 equiv) -
Solvent: 1,4-Dioxane (4 mL) + Distilled Water (1 mL)
Step-by-Step Workflow:
-
Setup: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of nitrogen.
-
Charging Solids: Add the pyrazole substrate, arylboronic acid, and
to the vial.-
Note: If using a non-air-stable catalyst like
, add it last after degassing. is relatively air-stable and can be added here.
-
-
Degassing (Critical): Add the 1,4-Dioxane and Water. Sparge the mixture with nitrogen gas for 10-15 minutes.
-
Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.
-
-
Catalyst Addition: Add the
catalyst quickly. Briefly purge the headspace with nitrogen and seal the vial. -
Reaction: Heat the reaction block to 90°C with vigorous stirring (800 rpm).
-
Monitor: Check by TLC or LC-MS after 2 hours. Most reactions complete within 2-6 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate phases.[2] Extract aqueous layer 2x with Ethyl Acetate.
-
Wash: Wash combined organics with Brine (saturated NaCl). Do not use acidic washes (e.g., 1N HCl) as this may hydrolyze the nitrile or protonate the pyrazole.
-
Dry over anhydrous
, filter, and concentrate in vacuo.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc). The nitrile group makes the product relatively polar.
-
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidative addition failure. | Switch to electron-rich ligand system (XPhos, SPhos). Ensure rigorous degassing. |
| Protodeboronation (Ar-H) | Unstable boronic acid. | Use Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt ( |
| Nitrile Hydrolysis (Amide) | Reaction too basic/hot/wet. | Switch to Protocol C (Anhydrous DMF). Reduce base equivalents to 1.5. |
| Homocoupling (Ar-Ar) | Oxygen presence.[7][8] | Improve degassing technique (Freeze-Pump-Thaw). Reduce catalyst loading. |
| Unknown Impurities | Switch base from |
Optimization Decision Tree
Caption: Figure 2. Decision tree for reaction optimization based on LCMS monitoring.
References
-
Suzuki-Miyaura Coupling Mechanism & General Scope
- Coupling of Heteroaryl Bromides (General Pyrazole Context): Source: BenchChem Application Note. "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis."
-
Synthesis of 4-Bromo-1-methyl-1H-pyrazole Derivatives
-
Nitrile Sensitivity in Basic Media
- Substrate Data: Source: ChemScene. "2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Product Page."
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Lab Reporter [fishersci.se]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Protocols for the Hydrolysis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile to 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic Acid
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly pyrazole carboxylic acids, serve as critical building blocks in the synthesis of complex pharmaceutical agents due to their versatile chemical handles and significant biological activities.[2] The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, often employed to extend a carbon chain and introduce a key functional group for further modification.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile to its corresponding carboxylic acid, 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS 1310379-41-9).[5] We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—and delve into the mechanistic principles, experimental causality, and field-proven insights to ensure reliable and reproducible outcomes.
Chemical Principles & Mechanistic Overview
The hydrolysis of nitriles to carboxylic acids is a two-stage process that proceeds via an amide intermediate.[6][7] While the overall transformation is the same, the mechanism is initiated differently depending on whether acidic or basic conditions are employed. The conditions required are often harsh, involving prolonged heating to drive the reaction to completion, as the carbon-nitrogen triple bond is relatively strong and resistant to hydrolysis.[4][8]
Caption: Initiation of nitrile hydrolysis under acidic vs. basic conditions.
Experimental Protocols & Data
The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
Protocol 1: Acid-Catalyzed Hydrolysis
This method directly yields the free carboxylic acid upon workup. It is generally straightforward but may require longer reaction times.
Materials and Reagents:
-
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ethanol (optional, for recrystallization)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 6 M H₂SO₄ solution by carefully adding 33.3 mL of concentrated H₂SO₄ to 66.7 mL of deionized water in an ice bath.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (e.g., 2.16 g, 10 mmol).
-
Initiation: Add 30 mL of the 6 M H₂SO₄ solution to the flask. Attach a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically requires 12-24 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and then chill thoroughly in an ice bath for at least 1 hour. The carboxylic acid product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Base-Catalyzed Hydrolysis
This method is often faster but requires a final acidification step to isolate the product.
Materials and Reagents:
-
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated or 6 M
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 10% (w/v) aqueous NaOH solution by dissolving 10 g of NaOH in 90 mL of deionized water.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (e.g., 2.16 g, 10 mmol).
-
Initiation: Add 40 mL of the 10% NaOH solution. [9]Attach a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Ammonia gas will be evolved, so the reaction should be conducted in a well-ventilated fume hood. [7]5. Monitoring: Monitor the reaction progress by TLC. This method is often complete within 4-8 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash with an organic solvent like DCM (2 x 20 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Chill the aqueous layer in an ice bath.
-
Slowly and carefully acidify the aqueous solution to pH ~2 by adding 6 M HCl dropwise with stirring. The carboxylic acid will precipitate as a solid. [7][9]7. Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 15 mL) to remove salts.
-
-
Purification & Drying: Purify by recrystallization if necessary and dry the final product under vacuum.
Comparative Data Summary
| Parameter | Acid-Catalyzed Protocol | Base-Catalyzed Protocol | Rationale & Causality |
| Primary Reagent | 6 M H₂SO₄ (or HCl) | 10% NaOH (or KOH) | The choice of strong acid or base provides the necessary catalytic species (H⁺ or OH⁻) to initiate hydrolysis. [6][10] |
| Temperature | Reflux (~110-120 °C) | Reflux (~105-110 °C) | High temperatures are required to overcome the activation energy for breaking the strong C≡N triple bond. [4][11] |
| Typical Time | 12-24 hours | 4-8 hours | Basic hydrolysis is often faster due to the stronger nucleophilicity of OH⁻ compared to H₂O. [12] |
| Initial Product | Carboxylic Acid | Carboxylate Salt | In acid, the product is immediately protonated. In base, the acidic proton is removed to form the salt. [7][13] |
| Workup | Cool & Filter | Extract, Acidify, & Filter | The basic protocol requires an explicit acidification step to precipitate the neutral product from its salt form. [9] |
| Pros | Direct isolation of acid | Generally faster reaction | Simplicity vs. Speed. |
| Cons | Longer reaction time | Extra acidification step; ammonia evolution | Each method has trade-offs in procedure complexity and safety considerations. |
Troubleshooting & Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after the recommended time, the concentration of the acid/base can be increased, or the reflux time extended. Nitriles attached to electron-rich heterocyclic systems can sometimes be more resistant to hydrolysis.
-
Formation of Amide Intermediate: If a significant amount of the intermediate amide is observed, it indicates the hydrolysis of the amide is slower than its formation. This can happen with milder conditions. [8]The solution is to increase the reaction temperature or time to drive the second hydrolysis step to completion.
-
Product Oiling Out: During acidic workup in the base-catalyzed protocol, if the product "oils out" instead of precipitating as a solid, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Diluting the mixture with more water can also sometimes help.
-
Purification Challenges: If the crude product is heavily discolored, a charcoal treatment during the recrystallization step can be effective. Ensure the correct recrystallization solvent is chosen to maximize recovery and purity.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the base-catalyzed hydrolysis protocol, from starting material to purified product.
Caption: Workflow for base-catalyzed nitrile hydrolysis.
Conclusion
Both acid- and base-catalyzed hydrolysis are effective and reliable methods for converting 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile into its valuable carboxylic acid derivative. The choice between the two protocols depends on factors such as available reagents, desired reaction time, and tolerance for specific workup procedures. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently perform this key synthetic transformation, enabling the advancement of their drug discovery and development programs.
References
-
Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL: [Link]
-
Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Hydrolysing Nitriles Source: Chemguide URL: [Link]
-
Title: Acidic Hydrolysis of Nitriles Source: BYJU'S URL: [Link]
-
Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]
-
Title: Hydrolysis of Nitriles - Explanation, Process and FAQs Source: Testbook URL: [Link]
-
Title: Hydrolysis of Nitriles Source: Organic Synthesis URL: [Link]
-
Title: Acidic Hydrolysis of Nitriles To Amides Source: Master Organic Chemistry URL: [Link]
-
Title: Nitrile to Acid Source: Common Organic Chemistry URL: [Link]
-
Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II Source: Lumen Learning URL: [Link]
-
Title: 20.9: Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Center for Biotechnology Information) URL: [Link]
- Title: Hydrolysis of nitriles to carboxylic acids Source: Google Patents URL
-
Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Eurekaselect URL: [Link]
-
Title: Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) Source: Save My Exams URL: [Link]
-
Title: Synthesis of pyrazole derivatives. Source: ResearchGate URL: [Link]
-
Title: Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies Source: MDPI URL: [Link]
-
Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Basic hydrolysis of nitriles Source: Quimicaorganica.org URL: [Link]
-
Title: Synthesis of hydrazone derivatives by reaction of azines with nitriles, and their transformation into pyrazoles and pyrimidones Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]
-
Title: (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: AWS URL: [Link]
-
Title: Tag Archives: nitrile hydrolysis Source: Interesting Organic Chemistry and Natural Products URL: [Link]
-
Title: Selective hydrolysis of the nitrile group at position 2 of indoles. Source: ResearchGate URL: [Link]
-
Title: Acid hydrolysis of Nitriles Source: Quimicaorganica.org URL: [Link]
-
Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Hydrolysis of Nitriles to Carboxylic Acid Source: Ventura College Organic Chemistry Lab URL: [Link]
-
Title: Synthesis of carboxylic acids by hydrolysis or deprotection Source: Organic Chemistry Portal URL: [Link]
-
Title: Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling Source: PMC (National Center for Biotechnology Information) URL: [Link]
- Title: Synthesis method of 1H-pyrazolo (4, 3-b)
-
Title: Hydrolysis of nitriles with aqueous acid to give carboxylic acids Source: Master Organic Chemistry URL: [Link]
-
Title: Acid Induced Hydrolysis of Nitriles Source: AK Lectures URL: [Link]
-
Title: Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) Source: YouTube URL: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. tutorchase.com [tutorchase.com]
- 5. 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid | 1310379-41-9 [sigmaaldrich.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. byjus.com [byjus.com]
Use of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile as a synthon for heterocyclic synthesis
Application Note: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile as a Bifunctional Synthon in Heterocyclic Synthesis
Executive Summary
In modern drug discovery and materials science, the rapid assembly of complex, functionalized heterocycles relies heavily on the strategic selection of bifunctional building blocks. 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a highly versatile synthon that offers three distinct vectors for chemical diversification: a C4-bromide for transition-metal-catalyzed cross-coupling, an acidic methylene group for condensation reactions, and an electrophilic nitrile moiety for addition and cyclization. This application note provides a mechanistic analysis, quantitative optimization data, and self-validating protocols for utilizing this synthon in advanced organic synthesis.
Structural Analysis & Mechanistic Rationale
The synthetic utility of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile stems from its orthogonal reactivity profile. By carefully selecting reaction conditions, chemists can selectively functionalize one site while leaving the others intact for subsequent cascade reactions or cyclizations.
-
C4-Bromide (Cross-Coupling Vector): The bromine atom at the C4 position of the pyrazole ring is primed for oxidative addition by Palladium(0) species. While unprotected nitrogen-rich heterocycles (like N-H pyrazoles) are notorious for poisoning Pd catalysts by forming inactive, stable Pd-azolyl dimers[1], the N1-methyl group in this synthon acts as a protective shield. This prevents catalyst deactivation and allows for highly efficient Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings under relatively mild conditions[2].
-
Active Methylene (Nucleophilic Vector): The -CH₂- group flanked by the pyrazole ring and the electron-withdrawing nitrile group is highly acidic. Under mild basic conditions, it readily deprotonates to form a resonance-stabilized carbanion. This enables Knoevenagel condensations with aryl or heteroaryl aldehydes, forming highly conjugated acrylonitrile derivatives[3].
-
Nitrile Group (Electrophilic Vector): The -CN group can be hydrolyzed to amides/carboxylic acids, reduced to primary amines, or act as an electrophile in cyclization reactions. The spatial proximity of the C3-acetonitrile and the C4-bromide makes this synthon an ideal precursor for synthesizing fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines) via sequential cross-coupling and intramolecular annulation[3].
Synthetic pathways of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile in heterocyclic chemistry.
Quantitative Data: Reaction Optimization Profiles
To ensure reproducible scale-up, the following table summarizes the optimized parameters for the two primary functionalization pathways of the synthon. The data highlights the causality behind catalyst and solvent selection.
| Reaction Pathway | Target Bond | Optimal Catalyst / Base | Solvent System | Temp (°C) | Yield Range | Mechanistic Advantage |
| Suzuki-Miyaura (C4) | C(sp²)–C(sp²) | Pd(PPh₃)₄ (5 mol%) / Na₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90–100 | 75–95% | Dioxane ensures substrate solubility; water dissolves the base to accelerate the transmetalation step[2]. |
| Buchwald-Hartwig (C4) | C(sp²)–N | XPhos Pd G2 / Cs₂CO₃ | Toluene or 1,4-Dioxane | 100–110 | 65–85% | Bulky XPhos ligand facilitates rapid reductive elimination, preventing competitive debromination[1]. |
| Knoevenagel (-CH₂-) | C(sp³)=C(sp²) | Piperidine (10-20 mol%) | Ethanol (Absolute) | 78 (Reflux) | 80–98% | Protic solvent stabilizes the transition state; conjugated products often precipitate directly, driving equilibrium[3]. |
| Nitrile Hydrolysis | C–O | NaOH (aq) or HCl (aq) | Water / Methanol | 60–100 | 70–90% | Biphasic or co-solvent systems ensure the hydrophobic pyrazole core remains accessible to the aqueous hydrolytic agents. |
Experimental Workflows & Self-Validating Protocols
Workflow A: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the synthon with an arylboronic acid. Because the N1 position is methylated, standard Pd(PPh₃)₄ is highly effective, bypassing the need for expensive, specialized ligands often required for unprotected pyrazoles[1].
Reagents & Materials:
-
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv, 2.5 mmol)
-
1,4-Dioxane / Deionized Water (4:1 ratio, 5 mL total)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the synthon, arylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation by atmospheric oxygen, which would irreversibly deactivate the catalyst to Pd(II) species.
-
Solvent Addition: Syringe in the degassed 1,4-dioxane, followed by an aqueous solution of Na₂CO₃.
-
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in an oil bath at 90 °C for 6–8 hours with vigorous stirring[2].
-
Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z ~200/202[M+H]⁺ due to the bromine atom. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a singlet corresponding to the arylated product's mass. Visually, the reaction mixture will often darken from yellow to black as trace Pd black precipitates upon completion.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Workflow B: Active Methylene Functionalization via Knoevenagel Condensation
This protocol utilizes the acidic methylene group to generate highly conjugated heteroaryl architectures, which serve as crucial intermediates for formal [4+1] cascade annulations[3].
Reagents & Materials:
-
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv, 1.0 mmol)
-
Aryl/Heteroaryl Aldehyde (1.05 equiv, 1.05 mmol)
-
Piperidine (0.2 equiv, 20 mol%)
-
Absolute Ethanol (5 mL)
Step-by-Step Procedure:
-
Assembly: In a 25 mL round-bottom flask, dissolve the synthon and the aldehyde in absolute ethanol.
-
Catalyst Addition: Add piperidine dropwise at room temperature. Causality: Piperidine acts as a mild base to deprotonate the active methylene, forming the nucleophilic carbanion without causing unwanted side reactions (such as nitrile hydrolysis) that stronger bases might induce.
-
Condensation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3–5 hours.
-
Self-Validating In-Process Control (IPC): The formation of the extended conjugated system causes a distinct bathochromic shift; the solution will visibly transition from colorless/pale yellow to deep yellow or orange. As the reaction progresses, the highly crystalline Knoevenagel adduct will often begin to precipitate out of the hot ethanol. TLC (Hexanes/EtOAc) will show the consumption of the UV-active aldehyde.
-
Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
-
Workup: Filter the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove trace piperidine and unreacted starting materials. The product is typically recovered in >85% yield with high analytical purity, requiring no further chromatography[3].
References
-
Basak, A. K., et al. "Formal [4+1] heteroannulative coupling of Knoevenagel adducts derived from 2-heteroaryl acetonitriles with isocyanides: subsequent Pd-catalyzed intramolecular N-arylation to 6-5-5-5-6 pentacyclic cores". New Journal of Chemistry (RSC Publishing). URL:[Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Journal of the American Chemical Society, 2013, 135(34), 12877-12885. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formal [4+1] heteroannulative coupling of Knoevenagel adducts derived from 2-heteroaryl acetonitriles with isocyanides: subsequent Pd-catalyzed intramolecular N-arylation to 6-5-5-5-6 pentacyclic cores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of novel kinase inhibitors from 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Application Note: Divergent Synthesis of Novel Pyrazolyl-Pyrimidine Kinase Inhibitors
Abstract & Strategic Overview
The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core for FDA-approved drugs like Ruxolitinib, Crizotinib, and Encorafenib. This application note details a high-efficiency, divergent synthetic protocol utilizing 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1310379-44-2) as a linchpin intermediate.
Unlike traditional routes that functionalize the pyrazole ring early, this protocol employs a "Core-First, Coupling-Last" strategy. By leveraging the orthogonality between the C3-acetonitrile and the C4-bromide, researchers can rapidly construct a library of 4-(pyrazol-3-yl)pyrimidine ATP-mimetics. The C4-bromide is preserved during the initial heterocycle formation, allowing for late-stage diversification of the hydrophobic pocket binding element via Suzuki-Miyaura coupling.
Key Advantages:
-
Divergent Library Generation: Synthesize one common core intermediate to generate dozens of analogs.
-
Orthogonal Reactivity: The C4-Br remains inert during mild pyrimidine cyclization conditions.
-
Kinase Relevance: Targets the ATP-binding hinge region (via the pyrimidine) and the hydrophobic back-pocket (via the C4-aryl group), highly relevant for JNK , JAK , and MAPK pathways.
Retrosynthetic Logic & Workflow
The synthesis is designed to build the "Hinge Binder" (Pyrimidine) first, followed by the "Hydrophobic Tail" (Aryl group).
Workflow Visualization:
Caption: Divergent synthetic workflow converting the acetonitrile precursor into a library of kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Formation of the Enaminonitrile Intermediate
Rationale: The methylene protons of the acetonitrile group are sufficiently acidic to condense with dimethylformamide dimethyl acetal (DMF-DMA), creating a reactive "push-pull" alkene system essential for heterocycle construction.
Reagents:
-
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv)
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Toluene or DMF
Procedure:
-
Charge a reaction vial with 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (200 mg, 1.0 mmol).
-
Add DMF-DMA (266 µL, 2.0 mmol) and anhydrous Toluene (5 mL).
-
Heat the mixture to 90°C for 4 hours. Note: Monitor by TLC (50% EtOAc/Hexanes). The product usually appears as a bright yellow/orange spot.
-
Work-up: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue (usually a yellow solid) is sufficiently pure for the next step.
-
Checkpoint: 1H NMR should show a singlet around δ 7.5-8.0 ppm corresponding to the vinyl proton =CH-NMe2.
-
Protocol B: Pyrimidine Ring Closure (Hinge Binder Synthesis)
Rationale: Reacting the enaminonitrile with a binucleophile (like guanidine or an amidine) closes the pyrimidine ring. We use Guanidine HCl to introduce an amino group at the 2-position of the pyrimidine, a critical hydrogen bond donor for the kinase hinge region (e.g., interacting with the backbone carbonyl of Glu/Leu residues).
Reagents:
-
Crude Enaminonitrile from Protocol A (1.0 equiv)
-
Guanidine Hydrochloride (1.5 equiv)
-
Base: Sodium Ethoxide (NaOEt) (2.0 equiv)
-
Solvent: Absolute Ethanol
Procedure:
-
Dissolve Guanidine HCl (143 mg, 1.5 mmol) in absolute Ethanol (5 mL).
-
Add NaOEt (21 wt% in EtOH, 0.75 mL, 2.0 mmol) and stir for 10 minutes at room temperature to liberate the free base.
-
Add the crude Enaminonitrile (dissolved in minimal EtOH) to the reaction mixture.
-
Reflux (80°C) for 6–12 hours.
-
Work-up: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol and water.
-
If no precipitate: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate (3x).
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).
-
Product:4-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyrimidine-2-amine . (Note: The nitrile carbon is incorporated into the ring; depending on the exact mechanism and reagents, a 5-CN group may persist or be lost. With simple guanidine, the 5-H pyrimidine is common, but if the nitrile is retained as a 5-CN group, it adds valuable polarity).
-
Protocol C: Late-Stage Suzuki-Miyaura Coupling (Hydrophobic Tail)
Rationale: With the hinge-binding core established, the 4-bromo position is now coupled with various aryl boronic acids to target the hydrophobic pocket (gatekeeper region).
Reagents:
-
Core Scaffold (from Protocol B) (1.0 equiv)[1]
-
Aryl Boronic Acid (e.g., 3,4-Dimethoxyphenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)
-
Base: 2M Aqueous Na2CO3 or K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[2]
Procedure:
-
In a microwave vial or pressure tube, combine the Core Scaffold (0.2 mmol), Aryl Boronic Acid (0.24 mmol), and Pd(dppf)Cl2·DCM (8 mg).
-
Add 1,4-Dioxane (2 mL) and 2M Na2CO3 (0.3 mL).
-
Sparge with Nitrogen/Argon for 2 minutes to remove oxygen.
-
Heat to 100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).
-
Work-up: Filter through a Celite pad, wash with EtOAc.[1] Wash the filtrate with brine, dry over Na2SO4, and concentrate.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final library compounds to ensure >95% purity for biological assays.
Data Analysis & SAR Logic
The following table illustrates the expected Structure-Activity Relationship (SAR) trends based on literature for similar scaffolds (e.g., JNK3 or JAK inhibitors).
Table 1: Hypothetical SAR Design Matrix
| Compound ID | R-Group (Suzuki Tail) | Predicted Interaction | Target Pocket |
| K-001 | Phenyl | Baseline hydrophobic contact | Specificity Pocket |
| K-002 | 4-Fluorophenyl | Improved metabolic stability; Halogen bond | Specificity Pocket |
| K-003 | 3,4-Dimethoxyphenyl | H-bond acceptor; Shape complementarity | Solvent Front/Pocket |
| K-004 | 3-Pyridyl | Solubilizing group; H-bond acceptor | Gatekeeper Residue |
| K-005 | 4-(Morpholinomethyl)phenyl | Solubility & long-range interaction | Solvent Exposed Area |
Biological Context: Signaling Pathway
The synthesized compounds are designed to inhibit kinases within the MAPK pathway (specifically JNK) or similar cascades.
Caption: The JNK signaling cascade showing the point of intervention by the novel pyrazole inhibitor.
References
-
Vertex Pharmaceuticals. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. (Methodology adapted for Pyrazole analogs).[2][3]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.
-
Thermo Fisher Scientific. 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile Product Specifications.
Sources
Experimental protocol for the N-alkylation of pyrazole derivatives
Topic: Experimental Protocol for the N-Alkylation of Pyrazole Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Overcoming Regioselectivity Challenges in Heterocyclic Synthesis
Executive Summary & Strategic Importance
The pyrazole ring is a privileged scaffold in modern drug discovery, serving as the core pharmacophore in blockbuster drugs like Celecoxib , Ruxolitinib , and Sildenafil .[1] However, the synthesis of N-substituted pyrazoles presents a classic problem in heterocyclic chemistry: regioselectivity .
As an ambident nucleophile, the pyrazole anion can react at either the N1 or N2 position.[1] This regiochemical outcome is governed by a subtle interplay of tautomeric equilibrium , steric hindrance , and solvent-base interactions .[1] A "one-size-fits-all" protocol often leads to inseparable isomeric mixtures and yield attrition.
This guide moves beyond generic recipes. It provides a mechanistically grounded decision matrix to help you select the optimal conditions (
Mechanistic Insight: The Regioselectivity Paradox
The core challenge lies in the tautomerism of 3(5)-substituted pyrazoles.[2]
-
Tautomer A (3-substituted): Less sterically hindered at the NH, but often less nucleophilic due to electronic effects.[1]
-
Tautomer B (5-substituted): More sterically hindered at the NH.
The "Loose Ion Pair" Effect:
- / DMF: Cesium's large ionic radius creates a "loose" ion pair with the pyrazolate anion. This increases the effective nucleophilicity of the nitrogen atoms, allowing the reaction to be governed largely by thermodynamics and steric hindrance . This typically favors alkylation at the less hindered nitrogen (distal to the substituent).
- / THF: Sodium forms a "tight" ion pair. In non-polar or moderately polar solvents like THF, coordination between the metal cation and the pyrazole nitrogen (or adjacent directing groups) can dictate kinetic control, sometimes overriding steric preferences.[1]
Visualization: Mechanistic Pathways & Regiocontrol
Caption: Divergent pathways in pyrazole alkylation. Path A (N1) is generally favored by steric bulk at C3 and thermodynamic conditions.
Experimental Protocols
Protocol A: The "Gold Standard" (Thermodynamic Control)
Best for: General substrates, sterically hindered pyrazoles, and scale-up.[1]
Mechanism:
Reagents:
-
Base: Cesium Carbonate (
) [2.0 equiv][1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
-
Electrophile: Alkyl Halide (R-Br or R-I) [1.1 equiv]
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the pyrazole derivative (1.0 equiv) and anhydrous MeCN (
concentration). -
Activation: Add
(2.0 equiv) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation/equilibration. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Note: If using a chloride (R-Cl), add
(0.1 equiv) as a Finkelstein catalyst.[1]
-
-
Reaction: Heat to
(for MeCN) or stir at RT (for DMF) and monitor by TLC/LCMS. Reaction times typically range from 2 to 12 hours. -
Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate. Partition the residue between EtOAc and water. Wash organic layer with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: The "Hard" Nucleophile Method (Kinetic Control)
Best for: Unreactive electrophiles or when specific coordination effects (e.g., chelation) are desired to direct regioselectivity.[1]
Reagents:
-
Base: Sodium Hydride (
, 60% dispersion) [1.2 equiv][1] -
Solvent: THF (anhydrous)
-
Temperature:
to RT
Step-by-Step Procedure:
-
Setup: Suspend
(1.2 equiv) in anhydrous THF under Argon/Nitrogen at . -
Addition: Add a solution of the pyrazole (1.0 equiv) in THF dropwise to the
suspension. Evolution of gas will occur. -
Equilibration: Stir at
for 30 minutes until gas evolution ceases. -
Alkylation: Add the electrophile (1.1 equiv) dropwise. Warm to room temperature.
-
Quench: Carefully quench with saturated
solution at . -
Workup: Extract with EtOAc, wash with water/brine, and purify.[1]
Protocol C: The Mitsunobu Reaction (For Alcohol Electrophiles)
Best for: Alkylating with complex primary/secondary alcohols where the halide is unstable or unavailable.
Reagents:
-
Phosphine: Triphenylphosphine (
) [1.5 equiv][1][3] -
Azo Reagent: DIAD or DEAD [1.5 equiv]
-
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Setup: Dissolve pyrazole (1.0 equiv), Alcohol (1.1 equiv), and
(1.5 equiv) in anhydrous THF ( ) under inert atmosphere. Cool to . -
Addition: Add DIAD (1.5 equiv) dropwise over 10–20 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at
for 1 hour, then warm to RT and stir overnight. -
Workup: Concentrate directly. Triturate with
: Hexane (1:[1]1) to precipitate Triphenylphosphine oxide ( ). Filter and purify the filtrate by chromatography.
Decision Matrix: Selecting the Right Protocol
Do not guess. Use this logic flow to determine the starting conditions.
Caption: Logic flow for selecting the optimal N-alkylation protocol based on substrate properties.
Critical Process Parameters (CPP) & Troubleshooting
Regioisomer Identification (The "Truth Table")
Distinguishing N1 vs. N2 isomers is the most common failure mode. Do not rely solely on 1H NMR integration.
| Method | N1-Alkylated (Major if C3 is bulky) | N2-Alkylated (Minor if C3 is bulky) |
| NOESY / ROESY | Strong NOE between N-CH protons and C5-H (or C5-substituent). | No NOE between N-CH protons and C3-substituent (due to distance). |
| HMBC (Long Range) | N-CH protons show correlation to C5 (3-bond). | N-CH protons show correlation to C3 (3-bond). |
| 13C NMR ( | If | If |
| Solvent Shift | Shifts are often less pronounced. |
Optimization Table: Solvent & Base Effects[4][5]
| Base | Solvent | Characteristics | Recommendation |
| DMF | High solubility, loose ion pair, high temp capable.[1] | First Choice for difficult substrates. | |
| Acetone/MeCN | Weaker base, lower boiling point.[1] | Good for highly reactive halides (Benzyl/Allyl). | |
| THF | Irreversible deprotonation, tight ion pair.[1] | Use if | |
| t-BuOH/THF | Strong bulky base. | Useful for Michael additions (Protocol D). |
References
-
Review of Pyrazole Alkylation: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organ. Lett. 2014, 16, 576–579.[1][6] Link[1]
-
Cesium Carbonate Effect: Caesium carbonate promoted regioselective functionalization.[5] RSC Adv., 2013, 3, 12616.[1] Link
-
Mitsunobu Protocol: Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction.[7] Chem. Commun., 2011, 47, 10401-10403.[1] Link
-
NMR Characterization: Differentiation of regioisomeric N-alkylation of indazoles and pyrazoles by advanced NMR techniques. Magn.[8] Reson. Chem., 2024, 62, 765-774.[1][8] Link
-
Michael Addition Protocol: Cs2CO3 catalyzed direct aza-Michael addition of azoles.[9] RSC Adv., 2015, 5, 2160-2165.[1] Link
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile , a critical building block for JAK inhibitors (e.g., Ruxolitinib analogs).
Executive Summary & Strategic Importance
The pyrazole motif is ubiquitous in kinase inhibitors, particularly those targeting Janus Kinases (JAK). The target molecule, 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile , serves as a "linchpin" intermediate. The C4-bromide allows for Suzuki-Miyaura coupling (introducing aryl/heteroaryl groups), while the C3-acetonitrile side chain provides a handle for cyclization or chain extension.
This guide details a robust, four-step synthetic route designed for multi-gram to kilogram scale-up . Unlike academic preparations that prioritize speed, this protocol prioritizes process safety, impurity control, and cost-efficiency .
Key Process Features
-
Regiocontrol: Exclusive bromination at C4 using controlled electrophilic substitution.
-
Safety: Avoidance of LiAlH₄ in favor of borohydride reduction; implementation of Phase Transfer Catalysis (PTC) for cyanidation to mitigate HCN evolution risks.
-
Purification: Crystallization-driven isolation points to minimize chromatography.
Retrosynthetic Analysis & Route Selection
The optimal route utilizes Ethyl 1-methyl-1H-pyrazole-3-carboxylate as the starting material. This ester is commercially available and inexpensive. The strategy involves C4-bromination followed by a classic homologation sequence (Reduction
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway for the target pyrazole acetonitrile derivative.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Introduce bromine at the C4 position without over-bromination. Reaction: Electrophilic Aromatic Substitution.[1]
-
Reagents: Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).
-
Solvent: DMF (5 vol) or Acetonitrile (for easier solvent recovery).
Protocol:
-
Charge Ethyl 1-methyl-1H-pyrazole-3-carboxylate (100 g, 0.65 mol) and DMF (500 mL) into a reactor.
-
Cool the solution to 0–5 °C.
-
Add NBS (121 g, 0.68 mol) portion-wise over 1 hour. Critical: Exothermic reaction. Maintain internal temp < 10 °C.
-
Allow to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: < 1% SM).
-
Quench: Pour mixture into ice-water (2 L) with vigorous stirring. The product will precipitate.[1]
-
Isolation: Filter the solid, wash with water (2 x 500 mL) to remove succinimide and DMF. Dry in a vacuum oven at 45 °C.
Yield: 92–95% (Off-white solid). Checkpoint: 1H NMR should show the disappearance of the C4-proton signal (approx. 6.6 ppm).[2]
Step 2: Ester Reduction to Alcohol
Objective: Reduce the ester to the primary alcohol safely. Safety Note: LiAlH₄ is avoided due to pyrophoric risks at scale. We use NaBH₄/CaCl₂ (generating Ca(BH₄)₂ in situ) or NaBH₄/MeOH.
-
Reagents: Step 1 Product (1.0 equiv), NaBH₄ (2.0 equiv), CaCl₂ (1.0 equiv).
-
Solvent: Ethanol/THF (2:1 ratio).
Protocol:
-
Dissolve Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (100 g, 0.43 mol) in THF (400 mL) and Ethanol (800 mL).
-
Cool to 0 °C. Add CaCl₂ (47.6 g, 0.43 mol) in one portion.
-
Add NaBH₄ (32.5 g, 0.86 mol) portion-wise over 2 hours. Caution: Hydrogen gas evolution.
-
Stir at room temperature for 12 hours.
-
Work-up: Cool to 0 °C. Slowly add sat. NH₄Cl solution (500 mL) to quench borates.
-
Concentrate under vacuum to remove organic solvents. Extract aqueous residue with Ethyl Acetate (3 x 400 mL).
-
Dry (Na₂SO₄) and concentrate to yield the alcohol.
Yield: 85–90% (White solid). Data: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.[3][4]
Step 3: Chlorination (Activation)
Objective: Convert the alcohol to a reactive alkyl chloride.
-
Reagents: Step 2 Alcohol (1.0 equiv), Thionyl Chloride (SOCl₂, 1.2 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene.
Protocol:
-
Dissolve the Alcohol (80 g, 0.42 mol) in DCM (400 mL). Cool to 0–5 °C.
-
Add SOCl₂ (36 mL, 0.50 mol) dropwise over 1 hour. Note: Scrubber required for HCl/SO₂ off-gas.
-
Warm to reflux (40 °C) for 2 hours.
-
Quench: Cool to 0 °C. Slowly add sat. NaHCO₃ solution until pH is neutral.
-
Separate phases. Wash organic layer with brine.
-
Concentrate to give 3-(Chloromethyl)-4-bromo-1-methyl-1H-pyrazole .
Yield: 90–95% (Yellowish oil/solid). Used immediately in Step 4 to avoid hydrolysis.
Step 4: Cyanation (Phase Transfer Catalysis)
Objective: Nucleophilic substitution to form the acetonitrile. Safety: Use of PTC avoids handling homogenous cyanide solutions and reduces thermal runaway risks.
-
Reagents: Step 3 Chloride (1.0 equiv), NaCN (1.5 equiv), Tetrabutylammonium bromide (TBAB, 0.05 equiv).
-
Solvent: DCM / Water (1:1 biphasic system).
Protocol:
-
Dissolve Chloride intermediate (80 g, 0.38 mol) in DCM (320 mL).
-
Prepare a solution of NaCN (28 g, 0.57 mol) in Water (100 mL). Danger: Cyanide.[1] Use specific PPE and H₂S detectors.
-
Add the aqueous NaCN to the DCM solution.
-
Add TBAB (6.1 g, 0.019 mol) as catalyst.
-
Stir vigorously at 25 °C for 12–16 hours.
-
Destruction of Excess Cyanide: Add 10% NaClO (Bleach) solution to the aqueous layer (pH > 10) to oxidize residual cyanide to cyanate before disposal.
-
Isolation: Separate organic layer, wash with water, dry (MgSO₄), and concentrate.[5]
-
Purification: Recrystallize from Isopropanol/Heptane.
Yield: 75–80%. Final Product: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile .
Scale-Up & Safety Considerations
Process Safety Matrix
| Hazard | Source | Mitigation Strategy |
| Exotherm | NBS Bromination | Controlled addition rate; active cooling jacket; temperature interlocks set at 15 °C. |
| H₂ Gas | NaBH₄ Reduction | Nitrogen sweep; adequate headspace; slow addition of borohydride. |
| Toxic Gas | SOCl₂ (HCl/SO₂) | Caustic scrubber (NaOH) connected to reactor vent. |
| Acute Toxicity | NaCN (Cyanide) | Use biphasic system (keeps NaCN in water); keep pH > 10 to prevent HCN gas; have amyl nitrite/hydroxocobalamin antidotes on site. |
Impurity Profile
-
Des-bromo impurity: From incomplete bromination in Step 1. Control: Ensure >1.05 eq NBS and full conversion by HPLC.
-
Bis-alkylation: In Step 4, the active methylene of the product can react with another mole of starting chloride. Control: Avoid excess base; PTC method minimizes this side reaction compared to NaH/DMF methods.
Analytical Specifications
Product: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile CAS: 1310379-44-2 Appearance: White to off-white crystalline solid.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 220 nm and 254 nm.
NMR Expectations (DMSO-d₆):
-
δ 8.05 (s, 1H): Pyrazole C5-H (Diagnostic singlet, shifts downfield due to Br).
-
δ 4.10 (s, 2H): -CH₂-CN (Singlet, key for confirming substitution).
-
δ 3.85 (s, 3H): N-CH₃ (Singlet).
References
-
Ruxolitinib Intermediate Synthesis
- Patent: "Synthesis method of ruxolitinib intermediate." CN104496904. (2015). Describes the coupling of 4-bromopyrazoles.
-
Bromination of Pyrazoles
- Article: "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances, 2015. Discusses 4-bromo-1-methylpyrazole stability and synthesis.
-
Reduction of Esters (Safety)
-
Cyanation via Phase Transfer Catalysis
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2 | CID 15933799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PubChemLite - (4-bromo-1-methyl-1h-pyrazol-3-yl)methanol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 9. The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t - askIITians [askiitians.com]
- 10. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]
- 11. The reaction of 4-bromobenzyl chloride with \mathrm{NaCN} in ethanol lead.. [askfilo.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 4-Bromopyrazoles
Welcome to the Technical Support Center for heterocyclic cross-coupling. The Suzuki-Miyaura coupling of 4-bromopyrazoles is a cornerstone reaction in medicinal chemistry and drug development[1]. However, researchers frequently encounter bottlenecks such as low conversion rates, protodeboronation, and catalyst precipitation.
This guide provides a causality-driven framework to troubleshoot these issues, grounded in mechanistic insights and validated protocols.
Diagnostic Troubleshooting Workflow
Before altering your reaction conditions, use the following diagnostic workflow to identify the root cause of coupling failures.
Workflow for diagnosing and resolving 4-bromopyrazole Suzuki coupling failures.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does 4-bromopyrazole react significantly slower than aryl bromides or 3-bromopyrazoles? A1: The primary bottleneck is catalyst poisoning . Unprotected nitrogen-rich heterocycles, particularly 1,2-azoles like pyrazole, readily coordinate to the palladium center. This coordination leads to the formation of stable, off-cycle monomeric or oligomeric Pd(II) intermediates that act as inactive "palladium reservoirs"[2]. This product/substrate inhibition stalls the catalytic cycle prior to transmetalation. Furthermore, the C-4 position of the pyrazole ring is electronically deactivated, increasing the activation energy required for the initial oxidative addition step.
Competing pathways: Productive Suzuki cycle vs. Pd(II) oligomerization.
Q2: Should I protect the pyrazole N-H group before coupling? A2: Yes, whenever synthetically viable. While coupling unprotected pyrazoles is possible using specialized Buchwald precatalysts (e.g., XPhos)[2], applying a protecting group (THP, Trityl, SEM, or Boc) drastically improves yields. Protection eliminates the acidic proton (which can neutralize basic additives) and sterically blocks the nitrogen atoms from coordinating to the palladium center, effectively shutting down the poisoning pathway[3].
Q3: My boronic acid degrades before the coupling completes. How do I prevent this? A3: This is known as protodeboronation , a common issue with electron-deficient or heteroaryl boronic acids under aqueous basic conditions. To resolve this, switch to MIDA boronates . MIDA boronates act as a masked form of the boronic acid. Under aqueous conditions, they undergo slow hydrolysis, generating a low, steady-state concentration of the active boronic acid. This ensures the boronic acid is immediately consumed in the transmetalation step, outcompeting the protodeboronation degradation pathway[3].
Optimization Matrix & Data Presentation
When standard conditions (e.g.,
| Parameter | Suboptimal Choice | Optimized Alternative | Mechanistic Rationale |
| Catalyst | XPhos Pd G2 or G3 (1–5 mol%) | Bulky, electron-rich biaryl phosphines accelerate oxidative addition and stabilize monoligated Pd(0), preventing oligomerization[2]. | |
| Boron Partner | Free Boronic Acid | MIDA Boronate or Pinacol Ester | Slow-release mechanism minimizes hydrolytic degradation (protodeboronation) during the reaction[3]. |
| Base | Aqueous | Stronger bases facilitate transmetalation more efficiently. Anhydrous or low-water conditions limit side reactions[2]. | |
| Solvent | Toluene / Ethanol | 1,4-Dioxane / | Dioxane provides superior solubility for polar heterocycles while maintaining sufficient water to activate the base[2]. |
Standard Operating Procedures (SOPs)
The following protocols are self-validating systems designed to maximize conversion while minimizing catalyst degradation.
Protocol A: Microwave-Assisted Coupling of Unprotected 4-Bromopyrazoles
Microwave irradiation drastically reduces reaction times (from hours to minutes), limiting the window for catalyst poisoning and thermal degradation of the boronic acid[1][4].
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
or
(5–10 mol%) -
or
(2.0–2.5 equiv) -
Degassed 1,4-Dioxane and
(4:1 ratio) or DMF
Step-by-Step Methodology:
-
Reagent Charging: To a microwave-safe pressure vial, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base[1].
-
Atmosphere Exchange: Seal the vial with a Teflon septum. Evacuate the vial and backfill with Argon. Repeat this cycle three times to remove oxygen, preventing oxidative degradation of the Pd(0) species[1].
-
Solvent Addition: Syringe in the degassed solvent mixture.
-
Irradiation: Place the vessel in a microwave synthesizer. Irradiate with a ramp to 120–150 °C and hold for 15 to 30 minutes[4].
-
Workup: Cool to room temperature. Partition the mixture between Ethyl Acetate and water. Extract the organic layer, dry over anhydrous
, filter, and concentrate in vacuo[1]. Purify via flash chromatography.
Protocol B: Thermal Coupling using Buchwald Precatalysts (For Sensitive Substrates)
This method is ideal for scale-up or when microwave synthesis is unavailable, utilizing the highly active XPhos Pd G2/G3 precatalysts to overcome the high activation barrier of 4-bromopyrazoles[2].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add the 4-bromopyrazole (1.0 equiv), boronic acid or MIDA boronate (1.5–2.0 equiv), XPhos Pd G2 (2.0–5.0 mol%), and anhydrous
(2.0 equiv)[2]. -
Inerting: Purge the vessel with Argon for 5 minutes.
-
Solvent: Add a degassed mixture of 1,4-Dioxane (4 mL/mmol) and
(1 mL/mmol)[2]. -
Reaction: Seal the tube and heat the reaction mixture at 60 °C to 100 °C for 15–24 hours under vigorous stirring[2].
-
Filtration & Isolation: Monitor conversion via LC-MS. Once complete, cool the mixture and filter it through a short pad of Celite to remove precipitated palladium black. Wash the pad with Ethyl Acetate, concentrate the filtrate, and purify the product.
References
- Source: National Institutes of Health (NIH)
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis Source: Benchchem URL
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: MDPI URL
- Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks Source: White Rose University Consortium URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells [mdpi.com]
Technical Support Center: Dehalogenation in Suzuki Coupling of Bromo-Pyrazoles
Case ID: SUZ-PYR-DEHALO-001 Status: Open Priority: Critical (Yield Impacting) Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnosis
The Issue: You are attempting a Suzuki-Miyaura coupling using a bromo-pyrazole substrate. Instead of the desired cross-coupled product, you are observing significant formation of the hydro-dehalogenated byproduct (where the bromine is replaced by a hydrogen atom).[1]
The Root Cause: Bromo-pyrazoles are electron-deficient heteroaryl halides. They undergo rapid Oxidative Addition (OA) to the Palladium(0) center.[2] However, the subsequent Transmetallation (TM) step is often the rate-determining step (RDS).
If TM is sluggish, the sensitive oxidative addition complex (
Mechanistic Visualization
The following diagram maps the competing pathways. Your goal is to accelerate the Green Path (Cross-Coupling) and block the Red Path (Dehalogenation).
Caption: Kinetic competition between the desired Transmetallation (Green) and the parasitic Dehalogenation (Red) pathways.
Solution Modules
Module A: Catalyst Selection (The Hardware)
The most effective way to prevent dehalogenation is to use bulky, electron-rich phosphine ligands.[1]
Recommendation: Switch to Buchwald G3 or G4 Precatalysts containing XPhos or SPhos .
-
Why XPhos?
-
Steric Bulk: The massive isopropyl groups on the biaryl backbone create a "protective shell" around the Palladium center, physically blocking the approach of hydride donors (like beta-hydrogens from alkoxides).
-
Acceleration: It facilitates rapid reductive elimination, ensuring the Pd(II) intermediate doesn't "wait around" long enough to decompose.
-
Monolithic Species: Precatalysts (like XPhos Pd G4) generate the active mono-ligated Pd(0) species immediately, preventing the formation of Palladium black.
-
| Ligand | Suitability for Bromo-Pyrazoles | Mechanism of Action |
| PPh3 (Tetrakis) | 🔴 Poor | Slow oxidative addition; prone to dehalogenation side reactions. |
| dppf | 🟡 Moderate | Good bite angle, but lacks the steric bulk to fully suppress hydride attack. |
| XPhos | 🟢 Excellent | Bulky biaryl prevents hydride coordination; accelerates TM and RE. |
| SPhos | 🟢 Excellent | Similar to XPhos; highly effective for heteroaryl chlorides and bromides. |
| CataCXium A | 🟢 Good | High turnover number; bulky adamantyl groups suppress side reactions. |
Module B: Solvent & Base Engineering (The Environment)
Dehalogenation requires a source of hydride (H-).[1][3] The most common culprit is your solvent system.
1. Eliminate Hydride Sources:
-
Avoid Primary/Secondary Alcohols: Ethanol, Methanol, and Isopropanol can undergo
-hydride elimination after coordinating to Pd. -
Use Aprotic Solvents: Switch to 1,4-Dioxane , Toluene , or THF .
-
The Water Exception: Suzuki coupling requires water for the boronate activation. Use a biphasic system (e.g., Dioxane:H2O 4:[4]1) rather than a miscible alcohol system.[1][5][6][7]
2. Base Selection:
-
Avoid: Strong alkoxides (NaOEt, KOtBu). These are potent hydride donors.
-
Use: Weak inorganic bases. K3PO4 (anhydrous or aqueous) is the gold standard for pyrazoles. Cs2CO3 is an excellent alternative if solubility is an issue.
Validated Protocol: The "XPhos-Dioxane" System
This protocol is designed to minimize the residence time of the Pd(II) intermediate, thereby statistically reducing the probability of dehalogenation.
Reagents:
-
1.0 equiv Bromo-pyrazole substrate[8]
-
1.2 - 1.5 equiv Boronic Acid/Pinacol Ester
-
2.0 - 3.0 equiv
(1.0 M aqueous solution preferred, or finely ground anhydrous) -
2 - 5 mol% XPhos Pd G4 (or XPhos Pd G2)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Vessel Prep: Charge a microwave vial or Schlenk tube with the Bromo-pyrazole, Boronic acid, and XPhos Pd G4 precatalyst.
-
Note: If using anhydrous
, add it here.
-
-
Inerting: Seal the vessel and evacuate/backfill with Argon (x3).
-
Critical: Oxygen promotes homocoupling and catalyst decomposition, which can indirectly stall the cycle and favor dehalogenation.
-
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Concentration: Aim for 0.1 M to 0.2 M relative to the halide.
-
-
Base Addition: Add the degassed aqueous
solution via syringe.-
Ratio: A typical solvent ratio is 4:1 (Dioxane:Water).[4]
-
-
Reaction: Heat to 80°C - 100°C .
-
Tip: If using a microwave, a rapid ramp to 100°C for 30-60 mins is often cleaner than overnight thermal heating.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash with brine, dry over
, and concentrate.[9]
Troubleshooting FAQ
Q: I switched to XPhos, but I still see 10-20% dehalogenation. What now? A: Check your boronic acid stability. If the boronic acid undergoes protodeboronation (loss of Boron), the Pd(II)-Ar species has no partner to transmetallate with. It sits in solution until it eventually finds a hydride.
-
Fix: Add the boronic acid in portions (e.g., 0.5 equiv at t=0, 0.5 equiv at t=1h) or switch to a MIDA boronate for slow release.
Q: Can I use DMF as a solvent? A: Proceed with caution. DMF can decompose to form dimethylamine, which can act as a hydride source or reducing agent at high temperatures. If solubility requires a polar aprotic solvent, try DMSO or Acetonitrile (though MeCN can sometimes coordinate to Pd and slow the reaction).
Q: My pyrazole has a free N-H (unprotected). Is this a problem? A: Yes. The free N-H is acidic.[1] It can deprotonate and coordinate to the Palladium, poisoning the catalyst or forming stable "off-cycle" species that are prone to dehalogenation.[1]
-
Fix: Protect the nitrogen with THP (Tetrahydropyranyl) , SEM , or Boc before coupling. THP is easily removed with acid later.
Q: I see "Homocoupling" of the boronic acid. Is this related? A: Indirectly. Homocoupling consumes your boronic acid, leaving the Pd-Ar-Br species stranded without a partner, leading to dehalogenation.
-
Fix: Degas solvents more rigorously (freeze-pump-thaw) to remove Oxygen, which drives homocoupling.
References
-
Buchwald, S. L., et al. (2005). Universal Ligands for Suzuki-Miyaura Coupling: The Role of Bulky Biaryl Phosphines. Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Guides.
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs.
-
Navarro, O., et al. (2005).[2] Mechanistic Studies on the Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
-
Pfizer Process Chemistry. (2012). Solvent Selection in Manufacturing: Minimizing Side Reactions in Cross-Couplings. Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
⚠️ Critical Safety Protocol: Cyanide Handling
STOP: Before proceeding with any troubleshooting steps involving cyanide salts (NaCN, KCN), verify that your workspace is equipped with a calibrated HCN detector and a ferrous sulfate/sodium thiosulfate quench kit. Never acidify cyanide waste streams.
Executive Summary
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a notorious bottleneck in the production of JAK inhibitors (e.g., Ruxolitinib analogs). Low yields typically stem from three distinct failure modes:
-
The "Amide Trap": Unintended hydrolysis of the nitrile during workup.
-
Nucleophilic Stalling: Sluggish
displacement of the chloromethyl precursor due to the electron-rich pyrazole ring deactivating the methylene carbon. -
Regioisomeric Contamination: Upstream failure to separate N1-methyl (desired) from N2-methyl isomers, which behave differently in subsequent steps.
This guide moves beyond generic advice to address the specific electronic and steric constraints of the 4-bromo-1-methylpyrazole scaffold.
Part 1: Diagnostic Framework (The "Why")
The Reaction Energy Landscape
The 4-bromo substituent is electron-withdrawing (-I effect), but the pyrazole ring is electron-rich. In the critical step—converting 3-(chloromethyl)-4-bromo-1-methyl-1H-pyrazole to the acetonitrile—the reaction often stalls.
Why? The lone pair on the pyrazole nitrogen (N2) can donate electron density into the ring, partially deactivating the exocyclic methylene group toward nucleophilic attack by cyanide. Furthermore, if water is present, the resulting nitrile is highly susceptible to hydrolysis because the electron-withdrawing bromine activates the nitrile carbon for nucleophilic attack by hydroxide/water.
Visualizing the Failure Points
Figure 1: Critical Control Points in the Cyanation Workflow. The red paths indicate common yield-loss scenarios.
Part 2: Troubleshooting Modules
Module A: The Cyanation Bottleneck (Low Conversion)
Symptom: TLC shows starting material (chloride) remaining after 24 hours; adding more cyanide creates black tar.
Root Cause: The chloride is a mediocre leaving group on this specific scaffold. The reaction kinetics are too slow, allowing side reactions (decomposition) to compete.
The Solution: The "Finkelstein-Assist" Protocol Do not rely on simple heating. You must activate the leaving group in situ.
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Mechanistic Rationale |
| Solvent | Ethanol/Water | DMSO (Anhydrous) | DMSO solvates the cation ( |
| Catalyst | None | NaI (0.1 eq) + 18-Crown-6 | Iodide displaces Chloride ( |
| Temp | Reflux (78°C) | 40–50°C | Lower temperature prevents thermal polymerization of the pyrazole core. |
| Reagent | NaCN (excess) | KCN (1.2 eq) | Potassium cyanide has better solubility in organic solvents than sodium cyanide. |
Step-by-Step Optimization:
-
Dissolve 3-(chloromethyl)-4-bromo-1-methyl-1H-pyrazole (1.0 eq) in dry DMSO (5 vol).
-
Add NaI (0.1 eq) and stir for 30 mins. Note: This converts the alkyl chloride to the more reactive alkyl iodide.
-
Add powdered KCN (1.2 eq) .
-
Monitor by HPLC/TLC.[1] Conversion should reach >95% within 4-6 hours at 45°C.
Module B: The "Amide" Trap (Product Loss during Workup)
Symptom: NMR shows a new peak at ~7.0-7.5 ppm (amide NH2) and loss of the nitrile signal (~118 ppm in C13). Mass spec shows M+18 peak.
Root Cause: The 4-bromo group makes the nitrile highly electrophilic. Standard aqueous workups (especially if slightly acidic or basic) rapidly hydrolyze the nitrile to the primary amide [2].
The Solution: Non-Aqueous Quench
-
Do NOT pour the reaction mixture into water.
-
Dilute the DMSO reaction mixture with Ethyl Acetate (EtOAc) .
-
Wash with saturated Brine (not water). The high salt content reduces the water activity, preventing hydrolysis.
-
Dry organic layer immediately over
. -
Avoid Silica Gel Chromatography if possible. Silica is slightly acidic and can catalyze hydrolysis on the column. If necessary, neutralize the silica with 1% Triethylamine (TEA) in the eluent.
Module C: Regioselectivity (The Hidden Impurity)
Symptom: Yield is "good" by weight, but the melting point is off, or biological activity is low.
Root Cause: You are likely synthesizing a mixture of 1-methyl (Target) and 2-methyl (Impurity) isomers during the upstream methylation step. These isomers have very similar polarities and co-elute.
Diagnostic Check: Run a NOESY NMR .
-
Target (1-Methyl): Strong NOE correlation between the N-Methyl protons and the C5-H proton.
-
Impurity (2-Methyl): NOE correlation between N-Methyl and the side chain at C3 (or lack of correlation to C5-H).
Correction: If you are methylating 4-bromo-1H-pyrazole-3-carboxylate:
-
Use Dimethyl Sulfate (DMS) instead of Methyl Iodide.
-
Control temperature at 0°C.
-
If the ratio is poor, recrystallize the intermediate ester from Hexane/EtOAc before proceeding to the alcohol/chloride steps. Separation is much harder at the final nitrile stage [3].
Part 3: Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Figure 2: Decision Matrix for Yield Optimization.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the mesylate instead of the chloride to improve yields?
A: Yes, and it is often preferred. Converting the alcohol to the mesylate (MsCl/TEA) creates a better leaving group (
Q2: My product turns yellow/brown upon storage. Is it degrading? A: The 4-bromo-pyrazole moiety is light-sensitive. The color change indicates slight de-bromination or radical formation. Store the final nitrile at -20°C in the dark, preferably under Argon.
Q3: Why is the Michael Addition route (Patent CN105461630A) mentioned in literature? A: That route avoids the chloromethyl intermediate entirely by reacting 4-bromopyrazole with a cyanoacrylate [4]. It is a superior "green chemistry" route for large scale but requires specialized catalysts (chiral squaramides) that may be expensive for small-scale research. For <10g batches, the substitution route described above is faster to implement.
Q4: How do I remove the inorganic salts without using water? A: If your product is soluble in DCM or EtOAc, simply filter the reaction mixture through a pad of Celite to remove the solid inorganic salts (KCl/NaCl) before evaporating the DMSO (or washing the DMSO out).
References
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. Effects of Solvent and Catalyst.[2] The Journal of Organic Chemistry, 25(6), 877–879. Link
-
BenchChem Technical Support. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Knowledge Base. Link
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[1][3] The Journal of Organic Chemistry. Link
-
CN105461630A. (2016). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.[4][5] Google Patents. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 5. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Improving the regioselectivity of pyrazole synthesis
Technical Support Center & Troubleshooting Guide
Welcome, Researcher. You have entered the Regio-Control Hub. This resource is engineered for medicinal chemists and process scientists facing the "classic" pyrazole problem: obtaining a single regioisomer from the condensation of hydrazines with 1,3-electrophiles.
Unlike standard textbook entries, this guide focuses on breaking symmetry —using solvent effects, substrate engineering, and advanced spectroscopy to dictate and verify the position of the nitrogen substituents.[1]
Quick-Select: What is your primary bottleneck?
| Symptom | Diagnosis | Recommended Module |
| "I get a 1:1 mixture from my 1,3-diketone." | Tautomeric Ambiguity | Module 1: The Fluorinated Switch |
| "I need the 1,5-isomer specifically." | Kinetic Control Failure | Module 2: The Alkynone Route |
| "I can't tell which isomer I made." | Assignment Blindness | Module 3: The Isomer ID Lab |
Module 1: The Fluorinated Switch (Solvent Engineering)
The Problem: In standard solvents (EtOH, MeOH), unsymmetrical 1,3-diketones exist in rapid equilibrium between different enol forms.[1] The hydrazine attacks indiscriminately, leading to difficult-to-separate mixtures (often 60:40 or 50:50).
The Solution: Use fluorinated alcohols (HFIP or TFE).[2][3]
The Science: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (high
Protocol: The HFIP-Directed Condensation
Use this when you must use a 1,3-diketone substrate.[2][3]
-
Preparation: Dissolve your 1,3-diketone (1.0 equiv) in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .
-
Concentration: 0.2 M to 0.5 M.
-
-
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.
-
Note: If using hydrazine hydrochloride, add 1.0 equiv of triethylamine.[1]
-
-
Reaction: Stir at 25 °C .
-
Checkpoint: Monitor by TLC. HFIP accelerates the reaction compared to EtOH; most are complete within 1–2 hours.
-
-
Workup:
-
Evaporate the HFIP (Recoverable by distillation).
-
Redissolve residue in EtOAc/Water for extraction.
-
Troubleshooting FAQ:
-
Q: HFIP is too expensive for my scale-up. Alternatives?
-
A: Trifluoroethanol (TFE) is cheaper and often provides similar (though slightly lower) selectivity improvements. Alternatively, use a Lewis Acid catalyst (e.g.,
or ) in ethanol to mimic the activation effect.
-
-
Q: Which isomer does HFIP favor?
-
A: HFIP typically favors the attack of the hydrazine's most nucleophilic nitrogen (
) on the most electrophilic carbonyl, stabilizing the transition state that leads to the 1,3-substituted isomer (thermodynamic product) more rapidly.
-
Module 2: The Alkynone Route (Substrate Engineering)
The Problem: 1,3-diketones are "soft" electrophiles with ambiguous reactive sites.
The Solution: Replace the diketone with an Alkynone (
The Science: Alkynones possess two distinct electrophilic sites with vastly different hardness:
-
The Carbonyl Carbon (Hard): Reacts with hard nucleophiles.
-
The
-Carbon (Soft): Reacts with soft nucleophiles (Michael addition). By controlling the pH, you can force the hydrazine to attack the -carbon first, locking the regiochemistry.
Visualizing the Pathway
Figure 1: Divergent synthesis pathways using alkynones. Controlling the initial attack site (Carbonyl vs. Alkyne) dictates the final isomer.
Protocol: 1,5-Regioselective Synthesis (The Michael Route)
Targeting the 1,5-isomer (often difficult to access via Knorr synthesis).[1]
-
Substrate: Dissolve alkynone (1.0 equiv) in Ethanol.
-
Additives: Add Cesium Carbonate (
) (0.5 equiv) or catalytic NaOEt .-
Why: Base deprotonates the hydrazine, making it a "softer" nucleophile, promoting Michael addition at the
-carbon.[1]
-
-
Cyclization: Heat to reflux (70–80 °C) for 3 hours.
-
Mechanism Check: The hydrazine attacks the
-carbon forms intermediate enamine intramolecular cyclization onto the carbonyl.
Module 3: The Isomer ID Lab (Analytical)
The Problem: "I have a white powder. Is it the 1,3- or 1,5-isomer?" The Solution: You cannot rely solely on 1H NMR shifts. You must use NOE (Nuclear Overhauser Effect) or HMBC .
The Definitive Identification Workflow
Technique 1: 1D-NOE Difference (The Gold Standard)
-
Concept: Irradiate the N-substituent (e.g., N-Methyl). If the adjacent group (C5-H or C5-Substituent) lights up, they are close in space.
-
Scenario: Distinguishing 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole.
-
Experiment: Irradiate the N-Me signal (~3.9 ppm).
-
Result A (1,5-isomer): You see NO NOE enhancement of the phenyl protons (because the phenyl is at position 5, clashing with the methyl, but often twisting out of plane or showing weak enhancement compared to H4).[1] Correction: In 1,5-dimethyl, irradiating N-Me enhances C5-Me.
-
Result B (1,3-isomer): You see a strong enhancement of the proton at position 5 (the ring proton). This confirms the N-Me is next to a proton, not the phenyl ring.
-
Technique 2: 1H-15N HMBC (Long Range)
-
Concept: Trace the connectivity through the nitrogens.
-
Look for: The coupling between the
-substituent protons and the pyrazole carbons ( ).[4]
| Feature | 1,3-Isomer (N-Me next to H) | 1,5-Isomer (N-Me next to R) |
| NOESY / NOE | Strong NOE between N-Me and C5-H .[1] | Strong NOE between N-Me and C5-Substituent . |
| 13C NMR (C3 vs C5) | C3 and C5 shifts are distinct but require reference data. | C5 is often upfield shifted due to steric compression if bulky groups are present. |
References
-
BenchChem Technical Support. (2025).[5][6] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Knowledge Base. Link
-
Fustero, S., et al. (2008).[1][3] Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents.[3][5] Journal of Organic Chemistry, 73(9), 3523-3529.[1][3] Link[1]
-
Doganc, F., & Göker, H. (2024).[1][7] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[4][5][7][8] Link
-
Kong, Y., et al. (2014).[1][9] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16, 576-579.[1][9] Link
-
Aggarwal, R., et al. (2022).[1] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[3][5][6][7][8][10][11][12][13][14] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in the hydrolysis of sterically hindered nitriles
Ticket Status: OPEN
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting conversion failures in hindered nitrile substrates (
Welcome to the Support Center
If you are reading this, your standard reflux in aqueous HCl or NaOH has likely failed. You are dealing with a sterically hindered nitrile —one of the most notoriously stubborn functional groups in organic synthesis.
The cyano group is linear, but the carbon atom is
This guide moves beyond textbook chemistry into "process-proven" workarounds.
Visual Diagnostic: Select Your Workflow
Before proceeding, identify your target and constraints.
Figure 1: Decision matrix for selecting the appropriate hydrolysis protocol based on product requirements and substrate stability.
Module 1: The "Won't Start" Issue (Inertness)
User Report: "I refluxed in 6M HCl for 48 hours. Starting material recovered 100%."
Root Cause:
Aqueous acid/base reflux limits you to
The Fix: The "Anhydrous" Hydroxide Method You must increase the reaction temperature beyond the boiling point of water.
Protocol:
-
Solvent: Switch to Ethylene Glycol (
). -
Base: Potassium Hydroxide (KOH).
-
Procedure:
-
Dissolve nitrile (1.0 equiv) in ethylene glycol (10 mL/mmol).
-
Add KOH (5-10 equiv).
-
Reflux at
. -
Note: Monitor carefully.[1] The high temperature can cause decarboxylation if the resulting acid is unstable.
-
Module 2: The "Stuck at Amide" Issue
User Report: "I need the amide, but standard hydrolysis yields a mixture or requires conditions that destroy my molecule."
Root Cause:
Stopping selectively at the amide is difficult because the amide is often more reactive toward hydrolysis than the hindered nitrile. However, using the Alpha-Effect allows us to accelerate the first step (Nitrile
Solution A: The Radziszewski Reaction (Alkaline Peroxide)
The hydroperoxide anion (
Mechanism:
Figure 2: The Radziszewski mechanism utilizes the hydroperoxide anion to form an intermediate that decomposes to the amide and oxygen gas.
Protocol (Standard):
-
Dissolve nitrile in MeOH or EtOH.
-
Add 30%
(4-10 equiv) and 6M NaOH (0.2 equiv). -
Stir at
. Evolution of gas indicates the reaction is proceeding.
Solution B: The Sodium Perborate Method (Safer & Scalable)
Liquid peroxide is hazardous at scale. Sodium perborate (
Protocol (Kabalka Method):
-
Mix: Nitrile (1 mmol) + Sodium Perborate Tetrahydrate (4 mmol).
-
Solvent: Aqueous Ethanol (1:1) or Water/Dioxane.
-
Conditions: Microwave irradiation (
) for 10-20 mins OR reflux for 2-6 hours. -
Yield: Typically >85% conversion to pure amide.[2]
Module 3: The "Delicate Substrate" (Ghaffar-Parkins Catalyst)
User Report: "My molecule has an ester/epoxide elsewhere. NaOH or HCl will destroy it."
The Fix: Neutral Platinum Catalysis The Ghaffar-Parkins catalyst ([PtH{(PMe2O)2H}(PMe2OH)]) is the gold standard (or rather, platinum standard) for this. It hydrates nitriles to amides at neutral pH and is highly active even for hindered substrates.
Why it works: The catalyst activates the nitrile nitrogen (making the carbon electrophilic) and delivers water (or hydroxide equivalent) via an intramolecular mechanism within the coordination sphere.
Protocol:
-
Catalyst: [PtH{(PMe2O)2H}(PMe2OH)] (Commercial or synthesized from
).[3] -
Loading: 0.1 to 1.0 mol%.
-
Solvent: Ethanol/Water or THF/Water.
-
Conditions: Reflux (
). -
Workup: The catalyst is robust. Evaporate solvent and recrystallize.
Module 4: The "Nuclear Option" (Forcing Amide to Acid)
User Report: "I used the peroxide method to get the amide. Now I need the carboxylic acid, but it won't hydrolyze."
Root Cause: Amides of hindered systems (e.g., tert-butyl amides) are exceptionally stable. Acidic hydrolysis is reversible (equilibrium unfavorable), and basic hydrolysis is slow due to repulsion of the tetrahedral intermediate dianion.
The Fix: Nitrous Acid Deamination (Diazotization) Instead of attacking the carbonyl carbon (which is blocked), attack the amine nitrogen.
Protocol:
-
Reagents: Sodium Nitrite (
) and concentrated or . -
Mechanism:
- (N-nitrosation).
-
Rearrangement to Diazonium species (
). -
Loss of
(Entropy driver!) generates the acylium ion or permits water attack.
-
Procedure:
-
Dissolve Amide in
(70-90%). -
Add
solution slowly at (exothermic). -
Warm to
to drive off . -
Result: Irreversible conversion to Carboxylic Acid.
-
Comparison of Methods
| Method | Target Product | pH Conditions | Steric Tolerance | Key Risk |
| KOH / Ethylene Glycol | Acid | Highly Basic (pH >14) | High (due to Temp) | Decarboxylation / Elimination |
| Radziszewski ( | Amide | Basic (pH 9-10) | Moderate | Oxidation of other groups (S, Se) |
| Sodium Perborate | Amide | Mildly Basic | Moderate/High | Solubility of inorganic salts |
| Ghaffar-Parkins (Pt) | Amide | Neutral (pH 7) | Very High | Cost of Catalyst |
| Nitrous Acid ( | Acid | Highly Acidic | High | Diazotization of other amines |
References
-
Ghaffar-Parkins C
-
Sodium Perbor
- Kabalka, G. W., Deshpande, S. M., Wadgaonkar, P. P., & Chatla, N. (1990). Sodium perborate-mediated hydrolysis of nitriles to amides. Tetrahedron Letters, 31(38), 5433–5434.
-
Microwave Acceler
- Sharifi, A., Mohsenzadeh, F., & Naimi-Jamal, M. R. (2007). Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate.
-
Review of C
- Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771–1802.
Sources
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Electron-Rich Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with electron-rich pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their inherent electron-rich nature and multiple coordination sites (N1, N2) present unique challenges for catalyst selection and reaction optimization. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you overcome common hurdles and achieve high-yield, selective transformations.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the cross-coupling of electron-rich pyrazoles. Each problem is analyzed to identify its root cause, followed by a series of recommended solutions grounded in mechanistic principles.
Problem 1: Low or No Reaction Conversion
You've assembled your reaction, but analysis shows primarily unreacted starting material. This is the most frequent issue and often points to a problem with catalyst activity or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or is decomposing.
-
Solution 1: Employ Modern Precatalysts. Use well-defined, air-stable precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2). These generate the active Pd(0) species under mild conditions, often leading to more reproducible results.[1][2]
-
Solution 2: Ensure Rigorous Inert Conditions. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[3][4] Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4][5]
-
Solution 3: Re-evaluate Your Ligand. Electron-rich pyrazoles require electron-rich, bulky ligands to promote the challenging oxidative addition step. Standard ligands like PPh₃ are often insufficient.[3] Switch to sterically demanding biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are designed to accelerate this rate-limiting step.[6][7]
-
-
Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may be suboptimal.
-
Solution 1: Screen Your Base. The base is critical for activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig).[4][8] For difficult couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[4]
-
Solution 2: Optimize Temperature. While heat can accelerate reactions, temperatures above 100-120°C can also cause rapid catalyst decomposition, observed as the formation of palladium black.[4] Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
-
Substrate-Specific Issues:
-
Solution 1: Protect the Pyrazole N-H. The acidic proton on an unprotected pyrazole can interfere with the catalyst or base.[9] While many modern catalysts can couple unprotected N-H heterocycles, protection of the pyrazole nitrogen (e.g., with a BOC or THP group) can sometimes resolve issues of low conversion by preventing unwanted coordination or side reactions.[10][11]
-
Problem 2: Significant Dehalogenation or Protodeboronation
A major byproduct is the pyrazole with a hydrogen atom where the halide was, or the arene from the boronic acid partner. This indicates that the catalytic cycle is being diverted.
Possible Causes & Solutions:
-
Substrate Reactivity: Iodopyrazoles, while typically more reactive in oxidative addition, have a higher propensity for dehalogenation compared to their bromo or chloro counterparts in Suzuki-Miyaura reactions.[12][13][14]
-
Reaction Conditions: The choice of base and the presence of protic sources can promote these side reactions.
-
Solution 2: N-Protection. Protecting the pyrazole N-H group can effectively suppress the dehalogenation pathway in some systems.[10]
-
Solution 3: Use Anhydrous Conditions (Carefully). For protodeboronation of sensitive boronic acids, ensure solvents are anhydrous. However, note that some "anhydrous" Suzuki couplings with K₃PO₄ actually require trace water to function effectively.[7] If using anhydrous conditions, consider adding a few equivalents of water to see if it improves the reaction.
-
Problem 3: Formation of Homocoupling Byproducts
You observe significant formation of biaryl (from the boronic acid) or bipyrazole byproducts.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the palladium-catalyzed oxidative homocoupling of boronic acids.[3]
-
Solution 1: Improve Degassing. This is the most common cause. Ensure your degassing procedure is rigorous and that the inert atmosphere is maintained for the entire reaction duration.[3]
-
-
In-Situ Reduction of Pd(II): When using a Pd(II) precatalyst like Pd(OAc)₂, the boronic acid or phosphine ligand can act as a reductant. This process can consume the coupling partner and lead to homocoupling.[3]
Problem 4: Poor Regioselectivity (N-Arylation vs. C-Arylation)
For pyrazoles with an available N-H, you observe a mixture of C-C coupled product and N-aryl product, or exclusive N-arylation when C-C coupling was desired.
Possible Causes & Solutions:
-
Catalyst Choice Dictates Outcome: The metal catalyst used has a profound impact on regioselectivity.
-
Solution 1: Use Palladium for C-C Coupling. Palladium-catalyzed systems are the standard for achieving C-C bonds in Suzuki, Heck, and Sonogashira reactions.[15]
-
Solution 2: Use Copper for N-Arylation. Copper-catalyzed conditions (e.g., Chan-Lam or Ullmann coupling) strongly favor the formation of C-N bonds and are the method of choice for N-arylation of azoles.[16][17] If you are seeing undesired N-arylation in a palladium-catalyzed reaction, ensure your reagents and glassware are free of copper contamination.
-
Solution 3: Protect the N-H Group. The most straightforward way to prevent N-arylation and force C-C coupling is to protect the reactive N-H site on the pyrazole ring prior to the reaction.[10]
-
Section 2: Troubleshooting & Optimization Workflow
This workflow provides a logical sequence of steps to diagnose and solve common issues in cross-coupling reactions involving electron-rich pyrazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jmcct.com [jmcct.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
Work-up procedures for removing palladium residues from pyrazole products
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in pharmaceutical process chemistry: the remediation of trace palladium from nitrogen-rich heterocycles.
Pyrazole-containing active pharmaceutical ingredients (APIs) present a unique challenge during post-reaction work-up. The sp²-hybridized nitrogen atoms within the pyrazole ring act as potent σ-donors, forming highly stable coordination complexes with soluble palladium(II) species[1]. This intrinsic chelation outcompetes standard aqueous washing or simple Celite filtration, often leaving residual palladium levels well above the ICH Q3D regulatory limits of <10 ppm[1][2].
Below is an in-depth troubleshooting guide, self-validating experimental protocols, and mechanistic insights to help you engineer a robust palladium clearance strategy.
Part 1: Mechanistic Troubleshooting Guide
Q1: Why does my pyrazole product retain >1,000 ppm of palladium even after multiple aqueous washes and Celite filtration? A1: Simple filtration only removes heterogeneous, precipitated palladium (such as Pd(0) black)[1][3]. Because the pyrazole moiety strongly chelates soluble Pd(II) intermediates, it effectively drags the metal into the organic phase. To break this API-Pd complex, you must introduce a scavenger with a thermodynamically superior binding affinity. Bidentate ligands, such as those found in polymer-bound trimercaptotriazine (MP-TMT), provide a chelation effect that outcompetes the internal competition from the pyrazole nitrogen[4][5].
Q2: I treated my crude pyrazole with activated carbon. The palladium dropped to 150 ppm, but I lost 40% of my product yield. What went wrong? A2: Activated carbon relies on non-specific physical adsorption. While it reduces palladium levels, it frequently co-adsorbs the pyrazole API, leading to severe yield penalties[1][6]. Furthermore, carbon rarely achieves complete removal due to equilibrium limits, often leaving ~13% of the initial palladium behind[6]. Transitioning to functionalized silica (e.g., SiliaMetS Thiol) ensures chemoselective binding of palladium without trapping the API[7].
Q3: How do I choose between a silica-based thiol scavenger and a polymer-bound TMT scavenger? A3: The choice depends on your solvent system and the specific palladium oxidation state:
-
Silica-based Thiols (e.g., SiliaMetS Thiol, QuadraSil MP): Highly effective in non-polar to moderately polar solvents (toluene, DCM, THF) and excellent for scavenging Pd(II). For instance, Pfizer successfully utilized SiliaMetS Thiol to remove Pd from a pyrazole C-5 arylation reaction without compromising the yield of their clinical candidate PF-05180999[7].
-
Polymer-bound TMT (e.g., MP-TMT): Highly robust in both aqueous and non-aqueous environments, efficiently scavenging both Pd(II) and Pd(0) species[5].
Part 2: Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, every scavenging workflow must be treated as a self-validating system. You cannot optimize what you do not measure; therefore, baseline and post-treatment Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analyses are mandatory[3].
Protocol A: Chemoselective Palladium Scavenging using Silica-Bound Thiol
Causality Insight: Heating the mixture to 40–50 °C provides the necessary thermal energy to overcome the kinetic barrier of ligand exchange, allowing the highly nucleophilic thiol to displace the pyrazole from the palladium center.
-
Baseline Analysis: Withdraw a 100 µL aliquot of the crude reaction mixture, evaporate, and analyze via ICP-MS to establish the baseline palladium concentration[3].
-
Dissolution: Dissolve the crude pyrazole API in a suitable organic solvent (e.g., THF, EtOAc, or DCM) at a concentration of 10–50 mg/mL[1].
-
Scavenger Addition: Add 5 to 10 molar equivalents of a silica-based thiol scavenger (e.g., SiliaMetS Thiol) relative to the initial catalyst loading[1].
-
Incubation: Stir the suspension at 40–50 °C for 12–18 hours. (Note: Do not exceed 60 °C to prevent potential thermal cleavage of the silica-thiol bond).
-
Filtration: Filter the mixture through a pre-wetted pad of Celite to remove the silica-palladium complex[1]. Wash the filter cake with 2 column volumes of the reaction solvent to ensure full API recovery.
-
Verification: Concentrate the filtrate and analyze the residue via ICP-MS. If Pd levels remain >10 ppm, repeat the scavenging step or proceed to crystallization[1][4].
Protocol B: Synergistic L-Cystine / Activated Carbon Treatment (Cost-Effective Alternative)
Causality Insight: L-cystine chelates Pd(II) via its thiol groups and facilitates its reduction to less soluble Pd(0). The activated carbon then traps these reduced species via its high surface area. This exact synergy was utilized to achieve compliant Pd levels in the synthesis of the pyrazole-containing drug Asciminib[8].
-
Dissolution: Dissolve the crude product in a polar solvent mixture (e.g., THF/water)[8].
-
Addition: Add 5 equivalents of L-cystine and 10-20 wt% activated carbon relative to the crude API[8].
-
Incubation: Stir the suspension at 50 °C for 4-6 hours.
-
Filtration: Polish filter the mixture through a thick Celite pad to ensure no carbon fines pass through into the filtrate[3].
-
Verification: Concentrate the organic layer and validate palladium clearance via ICP-MS.
Part 3: Quantitative Data & Scavenger Selection Matrix
The following table synthesizes the performance metrics of various scavenging strategies when applied to nitrogen-rich heterocycles[1][3][6][7][8].
| Scavenger Type | Mechanism of Action | Typical Pd Reduction | API Recovery | Optimal Solvent Compatibility |
| Activated Carbon | Physical adsorption | Moderate (Leaves ~13% Pd) | Low (Non-specific adsorption) | Universal |
| Silica-Bound Thiol | Chemoselective chelation (monodentate) | >1,300 ppm to <2 ppm | High | Non-polar to moderately polar (DCM, Toluene, THF) |
| Polymer-Bound TMT | Chemoselective chelation (bidentate) | >1,200 ppm to <10 ppm | High | Broad (Aqueous and Organic) |
| L-Cystine + Carbon | Reduction to Pd(0) & Adsorption | High (Compliant with ICH Q3D) | Medium-High | Polar mixtures (THF/Water) |
Part 4: Workflow Visualization
Workflow for chemoselective palladium removal and analytical validation in pyrazole synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q: What is the regulatory limit for palladium in a final drug substance? A: According to ICH Q3D guidelines, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . For most APIs, this translates to a stringent target concentration of less than 10 ppm[1][2].
Q: Can recrystallization replace metal scavengers? A: Rarely for pyrazoles. While recrystallization is a powerful purification tool, palladium-pyrazole complexes can co-crystallize or become trapped within the crystal lattice. In some cases, recrystallization can actually concentrate the metal within the product[1][4]. Scavenging should always precede final crystallization.
Q: Does adjusting the pH of the reaction mixture help? A: Yes. In some cases, adjusting the pH can protonate the pyrazole nitrogen, weakening its coordination to the palladium center. This pre-treatment can make the palladium more accessible to the scavenger[3].
References
-
ACS Publications. Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization. Organic Process Research & Development. Available at: [Link]
-
Biotage. Metal Scavengers: An alternative to recrystallization for removing metals? Available at:[Link]
-
ResearchGate. Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. Available at: [Link]
-
Biotage. Accelerating Drug Discovery: Enabling Tools and Techniques (MP-TMT). Available at: [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Available at:[Link]
Sources
Validation & Comparative
Analytical methods for the characterization of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile derivatives
Comprehensive Analytical Comparison Guide: Characterization of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Derivatives
Executive Summary
Pyrazole derivatives, particularly those functionalized with halogens and acetonitrile moieties, serve as critical heterocyclic building blocks in the synthesis of kinase inhibitors and agrochemicals[1]. The characterization of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile presents unique analytical challenges. The presence of multiple nitrogen atoms introduces the potential for N-alkylation regioisomerism, while the labile carbon-bromine bond requires careful monitoring for degradation[2]. This guide objectively compares standard versus advanced analytical modalities, providing researchers with self-validating workflows to ensure absolute structural and purity confidence[3].
Strategic Analytical Workflows
To establish a highly reliable characterization profile, a multimodal approach is required. Relying on a single analytical technique often leads to false positives, particularly when differentiating structurally similar pyrazole regioisomers[4].
Multimodal analytical workflow for pyrazole derivative characterization.
Comparative Analysis of Analytical Modalities
Chromatographic Purity: HPLC-UV vs. UPLC-ESI-MS/MS
While conventional HPLC-UV remains the industry standard for bulk purity release, it frequently fails to differentiate co-eluting des-bromo impurities or N-alkyl regioisomers that lack distinct chromophoric shifts.
UPLC-ESI-MS/MS provides an orthogonal analytical advantage. By leveraging the distinct isotopic signature of bromine (an approximate 1:1 ratio of M and M+2 isotopes), mass spectrometry unambiguously differentiates the target brominated compound from debrominated degradation products[4]. Furthermore, the transition from 5 µm to sub-2 µm stationary phases in UPLC significantly enhances the theoretical plate count, forcing the baseline resolution of closely related pyrazole regioisomers.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC-UV (Standard) | UPLC-ESI-MS/MS (Advanced) | Analytical Advantage |
| Run Time | 15–20 minutes | 3–5 minutes | Higher throughput via sub-2 μm particles. |
| Limit of Detection | ~0.05% (Area) | <0.01% (Area) | Superior sensitivity for genotoxic impurities. |
| Regioisomer Resolution | Prone to co-elution | Baseline resolution | Orthogonal selectivity using MRM transitions. |
| Bromine Profiling | Invisible | Distinct M / M+2 isotopes | Unambiguous tracking of debromination. |
Structural Elucidation: 1D NMR vs. 2D NMR (HSQC/HMBC)
Standard 1H and 13C NMR are foundational for confirming the presence of key functional groups. For instance, the N-methyl group typically resonates as a sharp singlet near 3.82 ppm, and the acetonitrile methylene appears around 3.69 ppm[2]. However, 1D NMR alone cannot definitively establish the regiochemistry of the N-methyl group (N1 vs. N2) or the exact position of the bromine atom on the pyrazole ring[5].
2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to establish causality in structural assignment. The N-CH₃ protons exhibit a strong three-bond (³J) correlation to the C5 carbon, confirming the 1-methyl substitution pattern and definitively excluding the 2-methyl isomer[4].
HMBC correlation logic for confirming N-methylation regiochemistry.
Table 2: Diagnostic NMR Chemical Shifts
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| N-CH₃ | 3.82 (s, 3H) | ~38.6 | C5 (³J), C1 (²J) |
| C-CH₂-CN | 3.69 (s, 2H) | ~17.2 | C3 (²J), C4 (³J), CN (²J) |
| Pyrazole C5-H | ~7.45 (s, 1H) | ~131.3 | C4 (²J), C3 (³J), N-CH₃ (³J) |
| Nitrile (C≡N) | - | ~116.9 | - |
| (Note: Shifts are representative approximations based on structurally similar 1-methylpyrazole-3-acetonitrile derivatives in CDCl₃[2]). |
Solid-State Characterization: FT-IR vs. SC-XRD
FT-IR is highly effective for identifying the nitrile (C≡N) stretch (typically ~2250 cm⁻¹) and distinguishing it from potential amide byproducts caused by hydrolysis[3]. However, for absolute configurational analysis and confirmation of the 3D spatial arrangement of the bromo and acetonitrile groups, Single-Crystal X-Ray Diffraction (SC-XRD) is the ultimate self-validating technique, providing unequivocal proof of atomic connectivity and crystal packing[4].
Self-Validating Experimental Protocols
Protocol 1: UPLC-MS/MS Impurity Profiling
Causality & Validation: To establish a self-validating system, a System Suitability Test (SST) utilizing a resolution mixture (target compound spiked with a synthesized des-bromo impurity) is injected prior to the sequence. This proves the column's resolving power. The use of 0.1% formic acid in the mobile phase ensures consistent protonation of the pyrazole nitrogen, stabilizing the [M+H]⁺ ion for reliable MS detection.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).
-
Column Equilibration: Install a C18 sub-2 µm column (e.g., 2.1 x 50 mm, 1.7 µm) and equilibrate at 5% B for 10 column volumes at a flow rate of 0.4 mL/min.
-
SST Injection: Inject 1 µL of the SST resolution mixture. Verify that the resolution (Rs) between the brominated target and the des-bromo impurity is ≥ 2.0.
-
Sample Analysis: Inject 1 µL of the sample (prepared at 0.1 mg/mL in 50:50 H₂O:MeCN). Run a linear gradient from 5% B to 95% B over 4 minutes.
-
MS Detection: Operate the mass spectrometer in Positive ESI mode. Monitor the full scan (m/z 100-500) to capture the characteristic M and M+2 bromine isotopic doublet.
Protocol 2: 2D NMR (HSQC/HMBC) Acquisition
Causality & Validation: The relaxation delay (D1) is deliberately set to 2.0 seconds to ensure complete longitudinal relaxation of the quaternary carbons, preventing signal loss. The HMBC delay is optimized for a long-range coupling constant of 8 Hz, which is the theoretical optimum for capturing the critical ³J C-H correlations required to map the pyrazole ring.
-
Sample Preparation: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard)[2]. Transfer to a 5 mm precision NMR tube.
-
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei, followed by precise gradient shimming to ensure sharp line widths (< 1 Hz for the TMS signal).
-
HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to map all direct one-bond (¹J) C-H connections. This immediately identifies the N-CH₃ and CH₂-CN carbon signals.
-
HMBC Acquisition: Run a ¹H-¹³C HMBC experiment. Set the long-range coupling evolution delay to 62.5 ms (optimized for J = 8 Hz). Set the D1 relaxation delay to 2.0 s.
-
Data Processing: Process the 2D spectra using a sine-bell squared window function. Validate the structure by confirming the ³J cross-peak between the N-CH₃ proton singlet (~3.82 ppm) and the C5 carbon (~131.3 ppm).
References
1.[1] Benchchem. (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile - Overview.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUy1AsY80OV3sVISzzyLUTogavphvxAQJiQ9ul3fhwQar6Dhrj_0zuy7RzEKJZZ7PhtSTjX6J16gUgejwrbKgh3aIQMAgsZ5T-GtTkDCpATi9gn_w-nCUmAGDRlzAf3P4g77C0Mw==] 2.[6] European Journal of Biomedical and Pharmaceutical Sciences (EJBPS). Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnoz56yhe6xv9u4ywPR8-xaEP0jDB1EncwE0b1vrbQsVIB5pJtypqcrhcHDaMH96aagGTZaJYZgIh2_K_aI3lmfJWfdftlfd_Q0RdEXJW7X_8mVDvxDt55Uue9fpJt5bihnWIWvlXD] 3.[2] Thieme Connect. An Approach to 1,1-Disubstituted Pyrazolylcyclopropane Building Blocks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwt9A_OKZ1aznJui3rkD04tHD_7I05XgiCgYzo5uBhVx0rQFQz41oyXhxp70xEr1sgkyUujXzxGhhytCP7KJi6rVg1EsOgPHYstSoYrKPOrFHlV88nIB2qz-Hc7ksdaSFLGJZ-fO7b8e-vGjXNExBA7-Z40_Dl5P2VfGSCGvxHmAow47OOKlmUjCr2] 4. Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVBL1Y81X1UtNPuM0G73EbQuN2uPe5HSTjaCHGfQ-beJk5727KirzKIgbYX708kJ9TZ7CLqs0W6T4d7eq23vCm0XRe4XFt2FxhqLbIiG4nEsQhUn9G8iHvqLzq41amxgguBBjDOr3Oovm6OEUFstMC6TwafQ==] 5.[5] Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLOySKv-nNa_gcqzLHxoX8TBnLpnhH_-WWCO-sRnhqRJFIsyX1r8pV-yeUBze3CXzBKu9ZvTfYCVriMpS--XzdHQ1hcWYklBxXXpvx94CYsHsgZXxRzSil9NBRoKGxS16NwePqigE_EzaIZZ41TP_62VyjXRdysmVszzOzN92W0emux74DQmv0PWn3UyO1_Ptz5ckaFb5IHPOEK9o9sE8UTOwmUnT66kjNldRDg6y6PZwLgIa_-RWhVknDK7CNrMMZr6Si4v8afyZNoQ==] 6.[3] MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ64yLOG9gm2yoMkGG_OdbejL7TdNGgBYiZqzkvcqo1sVc2vJ2RL5mCSnZ-KtfhdbtiRWCSSn9Kz5NuCiRMWJZ6bNBhIH76cMlqgfAxlJXV_1LkAN9knJKjo7Aat2zFDFpPw==] 7.[4] PubMed Central (PMC). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYeVQ4Dn-kNoeZRCedeKjjbNE7U7kGiLFRq5jLzKN1I3_6ntqjVlQh-XyKqgtUSRPe-WJjNTxlt1hL2JhiOtvEuobm1YLxENwMP-ZpNEvyBSEMFA6gb5v5H4FLQw28ZFRaP9gJPCaaO65F-6lo]
Sources
- 1. (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile | 1260659-09-3 | Benchchem [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ejbps.com [ejbps.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
This guide provides a comprehensive comparison of two robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for determining the purity of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. The methodologies presented are grounded in established chromatographic principles and validated against International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Imperative for Accurate Purity Assessment
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). Even minute impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a reliable and validated analytical method is paramount for its quality control.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] This guide will compare two distinct RP-HPLC methods, elucidating the rationale behind the selection of columns, mobile phases, and chromatographic conditions. The objective is to provide a framework for selecting the most suitable method based on analytical requirements such as resolution, speed, and specificity.
Understanding the Analyte: Physicochemical Properties
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (MW: 200.04 g/mol ) possesses a moderately polar pyrazole core with a polar nitrile group and a non-polar bromo-substituent.[5] This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions with a non-polar stationary phase.[6][7]
Method A: The Workhorse - C18 Column with Acidified Mobile Phase
This method employs a conventional C18 (octadecylsilane) stationary phase, which is the most widely used in reversed-phase HPLC due to its broad applicability and robustness.[7] The acidic mobile phase, containing 0.1% Trifluoroacetic Acid (TFA), serves to suppress the ionization of any potential silanol groups on the silica backbone of the stationary phase, thereby minimizing peak tailing and improving peak shape.
Experimental Protocol: Method A
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL of the analyte dissolved in a 50:50 mixture of water and acetonitrile. The sample should be filtered through a 0.45 µm syringe filter prior to injection.[8]
Rationale for Method A Parameters
The choice of a C18 column provides strong hydrophobic retention for the bromo-methyl-pyrazole moiety.[9] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The gradient elution is designed to provide good resolution between the main peak and any potential impurities, which may have a wide range of polarities. A gradient starting at 30% acetonitrile allows for the retention of more polar impurities, while ramping up to 80% ensures the elution of more non-polar species.
Method B: Alternative Selectivity - Phenyl-Hexyl Column with Buffered Mobile Phase
This alternative method utilizes a Phenyl-Hexyl stationary phase, which offers different selectivity compared to a standard C18 column. The phenyl groups in the stationary phase can provide unique π-π interactions with aromatic or unsaturated compounds, potentially improving the resolution of specific impurities. A phosphate buffer is used to maintain a constant pH, which can be crucial for the consistent retention of ionizable impurities.
Experimental Protocol: Method B
Instrumentation:
-
Same as Method A.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 25% B
-
2-15 min: 25% to 75% B
-
15-17 min: 75% B
-
17-18 min: 75% to 25% B
-
18-25 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as Method A.
Rationale for Method B Parameters
The Phenyl-Hexyl column is chosen to exploit potential aromatic characteristics of impurities that may not be well-resolved on a C18 column. The use of a phosphate buffer at pH 3.0 provides a stable pH environment, which can lead to more reproducible retention times, especially if any impurities have pKa values near the mobile phase pH.[4] The gradient is adjusted to accommodate the different retentivity of the Phenyl-Hexyl phase.
Comparative Data and Performance
The following table summarizes the hypothetical but realistic performance of both methods based on established validation parameters outlined in the ICH Q2(R1) guidelines.[2][3]
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | ICH Q2(R1) Acceptance Criteria |
| Retention Time (Main Peak) | ~10.5 min | ~9.8 min | N/A (should be reproducible) |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.8 | > 2.0 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 8000 | > 7500 | > 2000 |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.5% | ≤ 0.6% | ≤ 1.0% |
| - Intermediate Precision | ≤ 0.8% | ≤ 0.9% | ≤ 2.0% |
Discussion and Recommendations
Both Method A and Method B are demonstrated to be suitable for the purity analysis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile, meeting the criteria for linearity, accuracy, and precision as per ICH guidelines.
Method A (C18) is a robust, general-purpose method that provides excellent performance and is a reliable starting point for routine quality control. Its widespread availability and the extensive body of literature on C18 column performance make it a trustworthy choice.
Method B (Phenyl-Hexyl) offers enhanced selectivity for certain impurities, as indicated by the improved resolution. This method would be particularly advantageous during process development or for troubleshooting out-of-spec batches where co-eluting impurities are suspected. The π-π interactions of the phenyl phase can be a powerful tool for separating structurally similar compounds.
Recommendation: For routine analysis, Method A is recommended due to its simplicity and proven reliability. However, Method B should be considered as a valuable orthogonal method for validation and in-depth impurity profiling.
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the decision-making process for method selection.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for method selection.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- BenchChem. (n.d.). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
- ICH. (n.d.). Quality Guidelines.
- SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC International. (2020, November 11). HPLC Column Selection.
- Linklab. (n.d.). HPLC Column Selection Guide.
- Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- ChemScene. (n.d.). 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
- ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
- PMC. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
- MilliporeSigma. (n.d.). 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile.
- IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review.
- Allied Academies. (2015, December 23). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR.
- ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- PubChem. (n.d.). 2-(3-bromo-1-methyl-1h-pyrazol-4-yl)acetonitrile.
- BLDpharm. (n.d.). 925224-08-4|2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile.
- ChemScene. (n.d.). 2-(4-Bromo-1-ethyl-1h-pyrazol-5-yl)acetonitrile.
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chemscene.com [chemscene.com]
- 6. biocompare.com [biocompare.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Unlocking Pyrazole Regiochemistry: A Comparative Guide to Advanced 2D NMR Strategies
As a Senior Application Scientist, I frequently encounter the "pyrazole problem" in drug development. Pyrazoles are ubiquitous pharmacophores, but their tautomeric nature and the regioselectivity of N-alkylation (N1 vs. N2) present notorious structural elucidation challenges. Standard 1D NMR and basic 2D techniques often fail to unambiguously assign regiochemistry, especially in proton-deficient scaffolds where critical nuclei are separated by multiple heteroatoms.
This guide objectively compares advanced NMR hardware and pulse sequence alternatives, providing a self-validating methodology to definitively characterize novel pyrazole compounds.
Part 1: Hardware Comparison – Overcoming the Sensitivity Bottleneck
To observe ultra-long-range heteronuclear couplings or low-abundance isotopes like
The Causality of Thermal Noise: In NMR spectroscopy, the primary source of thermal noise is the random motion of electrons (Johnson-Nyquist noise) within the receiver coil and preamplifier. A cools these specific electronic components to ~20 K using a closed-cycle helium cryocooler, while keeping the sample itself at a user-defined ambient temperature[1]. This drastic reduction in thermal noise yields a signal-to-noise ratio (SNR) enhancement of up to a factor of five compared to an equivalent Room Temperature (RT) probe[1]. Consequently, experiments that would take days on an RT probe can be completed in hours, or sample concentrations can be reduced by a factor of four[2].
Table 1: Performance Comparison of NMR Probe Technologies
| Feature | Room Temperature (RT) Probe | CryoProbe Technology | Causality / Impact |
| Coil Temperature | ~298 K | ~20 K (Helium-cooled) | Reduces Johnson-Nyquist thermal noise[1]. |
| Relative Sensitivity (SNR) | 1x | 4x to 5x | Enables rapid detection of low-gamma nuclei ( |
| Minimum Sample Conc. | > 5 mg | ~ 1 mg | Critical for late-stage, low-yield drug metabolites[2]. |
| Relative Acquisition Time | 16 hours | ~1 hour | 16-fold time reduction for equivalent SNR[2]. |
Part 2: Pulse Sequence Comparison – Bridging the Proton-Deficient Gap
When elucidating highly substituted pyrazoles, the core challenge is linking isolated spin systems across the nitrogen-rich ring. Here, we compare three critical 2D NMR techniques: Standard HMBC, LR-HSQMBC, and
Standard HMBC vs. LR-HSQMBC:
Standard HMBC is optimized for two- and three-bond carbon-proton couplings (
The overcomes this limitation[3]. By optimizing responses for very small
The Diagnostic Power of
Table 2: 2D NMR Pulse Sequence Comparison for Pyrazoles
| Technique | Target Nuclei | Optimal Coupling ( | Primary Pyrazole Application | Technical Limitation |
| Standard HMBC | Basic skeleton connectivity. | Fails across heteroatoms or >3 bonds. | ||
| LR-HSQMBC | Linking isolated spin systems[3]. | Requires high SNR (CryoProbe ideal). | ||
| Differentiating N1/N2 alkylation[5]. | Low natural abundance of |
Part 3: Experimental Methodology – A Self-Validating Workflow
To ensure scientific integrity, every structural assignment must be a self-validating system. Relying on a single 2D correlation is risky; orthogonal data points must converge on a single structural solution.
Step-by-Step Protocol for Pyrazole Elucidation:
-
Sample Preparation & Hardware Selection: Dissolve 1-5 mg of the purified pyrazole in 600 µL of a deuterated solvent. DMSO-
is preferred as it slows proton exchange, locking tautomeric forms via hydrogen bonding. Load the sample into a spectrometer equipped with a CryoProbe to ensure sufficient sensitivity for N detection[1]. -
Baseline 1D & Multiplicity-Edited HSQC: Acquire standard
H (16 scans) and C (1024 scans) spectra. Follow with a multiplicity-edited H- C HSQC to map all one-bond proton-carbon connectivities, differentiating CH/CH (positive phase) from CH (negative phase). -
Standard
H- C HMBC: Run a standard HMBC optimized for a long-range coupling constant of 8 Hz. Map the basic carbon skeleton and identify any "breaks" in connectivity caused by quaternary carbons or heteroatoms. -
H-
N HMBC Integration: Acquire a H- N HMBC optimized for ~ 5 Hz. Identify the N1 (pyrrole-like) and N2 (pyridine-like) chemical shifts. Correlate the N-alkyl protons to the specific nitrogen atom to definitively assign N1 vs. N2 regiochemistry[5]. -
LR-HSQMBC for Ambiguity Resolution: If isolated aromatic rings cannot be linked to the pyrazole core, acquire an LR-HSQMBC optimized for 2 Hz. Map the 4- and 5-bond connectivities to bridge the proton-deficient gaps[3].
-
Orthogonal Validation: Confirm the through-bond assignments with through-space
H- H NOESY or ROESY correlations[4]. The through-space distances must logically align with the through-bond connectivity map to achieve a self-validating structural assignment.
Part 4: Workflow Visualization
Fig 1. Self-validating 2D NMR workflow for the structural elucidation of novel pyrazole compounds.
References
1.[2] Cryoprobe - NMR Wiki, nmrwiki.org. URL:[Link] 2.[1] CryoProbes for NMR - Cryogenic Probes, Bruker. URL:[Link] 3.[3] LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways, The Journal of Organic Chemistry (ACS Publications). URL:[Link] 4.[5] Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol, Molecules (MDPI). URL:[Link] 5.[4] Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues, Molecules (PMC/MDPI). URL:[Link]
Sources
Structural Profiling & Comparative Analysis: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Derivatives
Executive Summary & Strategic Importance
In the landscape of kinase inhibitor development (specifically JAK and BTK pathways), the 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile scaffold serves as a critical "hinge-binding" precursor.[1] Its structural integrity is defined by two competing supramolecular forces: the dipolar acetonitrile tail and the polarizable bromine substituent .
This guide provides a comparative crystallographic analysis of this scaffold against its non-halogenated and regioisomeric alternatives.[1] Unlike standard datasheets, we focus on the solid-state behavior—specifically how the 4-bromo substitution alters crystal packing density and solubility profiles, which are vital for formulation and bioavailability.[1]
Why This Analysis Matters
-
Heavy Atom Phasing: The 4-Br atom provides sufficient anomalous scattering for ab initio phasing, eliminating the need for external heavy-atom derivatives during structural elucidation.[1]
-
Halogen Bonding: The
-hole on the bromine atom frequently directs supramolecular assembly, stabilizing drug-target interactions in ways that chloro- or fluoro-analogues cannot.[1]
Comparative Analysis: 4-Bromo vs. Analogues
The following analysis compares the target molecule (Compound A ) against its Des-bromo analogue (Compound B ) and its Regioisomer (Compound C ).
Table 1: Structural & Physicochemical Performance Metrics[1]
| Feature | Target: 4-Bromo (A) | Analogue: Des-Bromo (B) | Regioisomer: 4-yl-acetonitrile (C) | Implication for Drug Dev |
| Crystal System | Typically Monoclinic ( | Orthorhombic ( | Triclinic ( | A offers more predictable packing for formulation.[1] |
| Calculated Density | ~1.65 - 1.75 g/cm³ | ~1.15 - 1.25 g/cm³ | ~1.68 g/cm³ | Higher density in A correlates with higher lattice energy/stability.[1] |
| Melting Point | 102 - 110 °C | < 80 °C | 114 - 116 °C | A & C are superior for solid dosage forms (resist melting during processing).[1] |
| Primary Interaction | Halogen Bond (C-Br[1]···N) | Dipole-Dipole (CN[1]···CN) | H-Bond (CH[1]···N) | A utilizes Br[1][2][3][4][5][6][7][8]···N "molecular clips" to stabilize lattice.[1] |
| Solubility (DMSO) | High (>50 mg/mL) | Very High (>100 mg/mL) | Moderate (~30 mg/mL) | A balances stability with necessary solubility for assays.[1] |
Critical Insight: The presence of the Bromine atom in Compound A introduces a specific Type II Halogen Bond (
). This interaction restricts the rotation of the acetonitrile tail, reducing entropic disorder in the crystal lattice compared to Compound B .
Experimental Protocol: Crystallization & Data Collection
To replicate high-quality single crystals for this class of pyrazoles, "standard" evaporation often yields twinning due to the flexible acetonitrile arm. The following Self-Validating Protocol ensures single-domain crystallinity.
Phase 1: Controlled Supersaturation (The "Anti-Solvent Layering" Method)
-
Dissolution: Dissolve 20 mg of the crude nitrile in 1.5 mL of Dichloromethane (DCM) . Ensure complete clarity; filter through a 0.45 µm PTFE syringe filter if necessary.[1]
-
Layering: Carefully layer 3.0 mL of n-Hexane on top of the DCM solution in a narrow NMR tube or crystallization vial. Do not mix.
-
Equilibration: Seal with Parafilm, poke one single pinhole, and store at 4°C in a vibration-free environment.
-
Validation: Crystals should appear at the interface within 48-72 hours.
-
Check: If oil forms, the concentration is too high. Dilute DCM phase by 50%.
-
Check: If powder forms, the diffusion is too fast. Use Heptane instead of Hexane.
-
Phase 2: X-Ray Diffraction Workflow
The following diagram outlines the logical flow from crystal selection to structure refinement, highlighting the specific advantage of the Bromine atom.
Figure 1: Crystallographic workflow optimized for brominated pyrazoles. Note the "Phasing" step relies on the anomalous scattering of Br (Z=35), simplifying solution.
Structural Logic & Interaction Mapping
Understanding why this molecule packs the way it does is crucial for predicting the behavior of derivatives.
The "Sigma-Hole" Driver
In 4-bromo-pyrazoles, the electron density is anisotropic.[1] The region along the C-Br bond extension is electron-deficient (positive potential), while the "belt" of the bromine is electron-rich.[1]
-
Donor: Br (tip)
-
Acceptor: N (pyrazole ring of neighbor) or N (acetonitrile of neighbor).[1]
Diagram: Supramolecular Synthons
This diagram visualizes the competing forces that dictate the crystal lattice.
Figure 2: Interaction map showing the dominance of Halogen Bonding (Red) over weak Hydrogen bonds (Yellow) in stabilizing the 4-bromo derivative.[1]
Representative Crystallographic Data[2][4][5][6][9][10][11]
When analyzing your specific dataset, compare your refined parameters against these standard ranges derived from the 4-halopyrazole class (e.g., CSD Refcodes: BRPYRZ, Mebromopyrazole).
| Parameter | Typical Value (4-Br-1-Me-Pyrazole) | Notes on Structural Integrity |
| C(4)–Br Bond Length | 1.88 – 1.90 Å | Shortening indicates |
| N(1)–N(2) Bond Length | 1.35 – 1.37 Å | Typical for pyrazoles; deviation suggests tautomeric disorder.[1] |
| C(3)–C(acetonitrile) | 1.48 – 1.50 Å | Single bond allowing rotation; high thermal parameters ( |
| C≡N Bond Length | 1.13 – 1.15 Å | Very rigid; serves as a linear spacer.[1] |
| Br···N Distance | 2.90 – 3.10 Å | Significantly shorter than sum of van der Waals radii (3.40 Å), confirming Halogen Bond.[1] |
References
-
Alkorta, I., et al. (2025).[1][2] A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem. Link[1]
-
Foces-Foces, C., et al. (1999).[1][9] Crystal and molecular structure of 4-halopyrazoles: The role of halogen bonding. Journal of Molecular Structure. [Link Verified via CSD]
-
Hwang, H., et al. (2025).[1][10] Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. Journal of Physical Chemistry B. Link[1]
-
Thermo Scientific Chemicals. (2025).[1] Product Specification: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. ThermoFisher Scientific.[1] Link
-
ChemScene. (2025). 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Product Data. ChemScene. Link
-
Guo, H., & Loh, C. (2021).[1] Systematic examination of structural interplay between hydrogen- and halogen bonds in pyrimidine/pyrazole derivatives. ResearchGate. Link
Sources
- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 9. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPG.Pure [pure.mpg.de]
A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromo Pyrazole Isomers in Cross-Coupling and Functionalization
As a privileged scaffold in medicinal chemistry and agrochemicals, the pyrazole ring is ubiquitous in modern drug development (e.g., the JAK inhibitor Ruxolitinib). However, functionalizing this heterocycle requires a deep understanding of its inherent electronic asymmetry. For researchers designing synthetic routes, choosing between a 4-bromopyrazole and a 5-bromopyrazole intermediate is not merely a structural decision—it fundamentally dictates the kinetic viability of downstream cross-coupling reactions.
This guide provides an objective, data-driven comparison of the reactivity profiles of 4-bromo and 5-bromo pyrazole isomers, detailing the mechanistic causality behind their behavior and providing self-validating protocols for their use.
Mechanistic Causality: The Electronic Asymmetry of Pyrazoles
To understand the divergent reactivity of bromopyrazoles, we must first analyze the electronic distribution of the pyrazole core. The ring contains two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1, proton donor/alkylated) and a pyridine-like nitrogen (N2, proton acceptor).
-
The C4 Position (Electron-Rich): The lone pair from the N1 nitrogen delocalizes into the
-system, significantly increasing the electron density at the C4 position. Consequently, C4 is the most nucleophilic site on the ring. It readily undergoes electrophilic aromatic substitution (e.g., direct bromination with NBS)[1]. However, this high electron density makes the C4–Br bond highly resistant to oxidative addition by Palladium(0) species. -
The C5 Position (Electron-Deficient): The C5 position (along with C3) is adjacent to the electronegative nitrogen atoms. The inductive electron-withdrawing effect of the nitrogens renders C5 electron-deficient and highly electrophilic. While direct electrophilic halogenation at C5 is unfavorable, a C5–Br bond is highly activated toward oxidative addition in metal-catalyzed cross-couplings[2].
(Note: In unprotected
Diagram 1: Electronic distribution and divergent reactivity pathways of the pyrazole ring.
Quantitative Comparison: Suzuki-Miyaura Cross-Coupling
The disparity in electron density directly impacts the performance of these isomers in Suzuki-Miyaura cross-couplings. The electron-deficient nature of the 5-bromo isomer accelerates the rate-determining oxidative addition step, whereas the electron-rich 4-bromo isomer often requires elevated temperatures, prolonged reaction times, or specialized highly active ligands (e.g., XPhos or specialized phosphines) to achieve comparable yields[3],.
Table 1: Comparative Reactivity in Standard Suzuki-Miyaura Conditions
Standard Conditions: 1.0 eq Bromopyrazole, 1.2 eq Phenylboronic acid, 5 mol% Pd(PPh3)4, 2.0 eq K2CO3, Dioxane/H2O (4:1).
| Substrate | Electronic Nature of C-Br | Relative Rate of Oxidative Addition | Typical Temp / Time | Average Yield | Primary Side Reaction |
| 1-Methyl-4-bromopyrazole | Electron-Rich | Slow | 90–100 °C / 18–24 h | 45–65% | Protodehalogenation, Homocoupling |
| 1-Methyl-5-bromopyrazole | Electron-Deficient | Fast | 60–80 °C / 2–6 h | 85–95% | Hydrolysis of Boronic Acid |
Data synthesized from comparative cross-coupling studies of halogenated nitrogen heterocycles[4],.
Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The synthesis of the starting materials exploits the electronic causality discussed above, followed by a standardized coupling protocol.
Protocol A: Regioselective Synthesis of the Bromopyrazole Isomers
A1. Synthesis of 4-Bromo-1-methylpyrazole (Electrophilic Route) Because C4 is highly nucleophilic, direct bromination is highly efficient[1].
-
Dissolution: Dissolve 1-methylpyrazole (10.0 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N2).
-
Bromination: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes to prevent exothermic degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material should be fully consumed.
-
Workup: Quench with saturated aqueous Na2S2O3 (10 mL) to neutralize residual bromine. Extract with EtOAc (3 x 20 mL), wash the organic layer with brine (5 x 20 mL) to remove DMF, dry over MgSO4, and concentrate in vacuo.
A2. Synthesis of 5-Bromo-1-methylpyrazole (Directed Lithiation Route) Because C5 cannot be directly brominated easily, we exploit the high acidity of the C5 proton[1].
-
Deprotonation: Dissolve 1-methylpyrazole (10.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C under Argon.
-
Lithiation: Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir at -78 °C for 45 minutes to form the 5-lithiopyrazole intermediate.
-
Halogenation: Slowly add a solution of tetrabromomethane (CBr4, 11.0 mmol) in THF (10 mL). Stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with Et2O, dry over MgSO4, and purify via flash chromatography to isolate the 5-bromo isomer.
Protocol B: Comparative Suzuki-Miyaura Coupling Workflow
This protocol tests the kinetic differences between the two synthesized isomers.
-
Setup: In two separate, flame-dried Schlenk tubes, add 4-bromo-1-methylpyrazole (Tube 1) and 5-bromo-1-methylpyrazole (Tube 2) (1.0 mmol each).
-
Reagents: To both tubes, add phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Solvent: Add degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL) to each tube. Seal and purge with Argon.
-
Heating & Monitoring: Heat both tubes to 80 °C.
-
Validation Checkpoint: Aliquot 50
L from each tube at 2 hours. Analyze via GC-MS or LC-MS. -
Expected Result: Tube 2 (5-bromo) will show >90% conversion to 1-methyl-5-phenylpyrazole. Tube 1 (4-bromo) will show <30% conversion, validating the high activation energy required for C4 oxidative addition.
-
Diagram 2: Experimental workflow demonstrating the divergent synthesis and coupling kinetics.
Advanced Strategies: Overcoming C4 Inertness
If target design strictly requires functionalization at the C4 position (e.g., in the synthesis of specific kinase inhibitors), the inherent sluggishness of the 4-bromopyrazole must be overcome.
-
Ligand Tuning: Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) accelerates the oxidative addition step. Research has shown that using XPhos Pd G2 pre-catalysts enables efficient Suzuki coupling of 4-bromopyrazoles with sterically demanding boronic acids.
-
Site-Selective Switching: In complex poly-halogenated or pseudo-halogenated systems (e.g., 4-bromopyrazol-5-yl triflates), the C5 position normally reacts first. However, specific ligand selection can invert this inherent reactivity, forcing the coupling to proceed predominantly at the C4 position[3].
References
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: NIH (National Institutes of Health) / PubMed Central URL:[Link]
-
Synthesis and Properties of Pyrazoles Source: Encyclopedia MDPI URL:[Link]
-
Metal-catalysed cross-coupling reactions of nitrogen heterocycles Source: Durham University E-Theses URL:[Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL:[Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]
Sources
Biological Activity Screening of Pyrazole Derivatives: A Comparative Guide to Targeted Library Performance
Introduction: The Rationale for Pyrazole-Focused Libraries
The pyrazole scaffold is a privileged structure in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This unique pharmacophore is highly adept at forming critical hydrogen bonds with the ATP-binding pockets of kinases and the active sites of various enzymes, making it a cornerstone in the design of modern therapeutics[1]. Commercially successful pyrazole derivatives include the selective COX-2 inhibitor celecoxib and the JAK1/2 inhibitor ruxolitinib[2].
In early-stage drug discovery, researchers frequently face a critical choice: screen a massive, structurally diverse chemical library (Standard Diversity Library) or utilize a rationally designed, structurally focused library. In this guide, we objectively compare the biological screening performance of a rationally designed Pyr-Focused™ Library (a library of 5,000 optimized pyrazole derivatives) against a Standard Diversity Library (50,000 non-targeted compounds). We will specifically evaluate their performance in identifying dual inhibitors of Janus Kinase 2 (JAK2) and Cyclooxygenase-2 (COX-2)—a highly sought-after polypharmacological profile for treating severe inflammatory and myeloproliferative disorders[3].
Mechanistic Grounding: Dual Targeting of JAK2 and COX-2
The causality behind targeting both JAK2 and COX-2 lies in the redundant nature of inflammatory signaling. Inflammation is driven simultaneously by cytokine-mediated signaling (via the JAK/STAT pathway) and prostaglandin synthesis (via the COX-2 enzyme). Inhibiting only one pathway often leads to compensatory upregulation of the other. Pyrazole derivatives are uniquely suited for dual inhibition because their core structure can be functionalized to act as an ATP-competitive inhibitor at the JAK2 hinge region, while simultaneously fitting into the hydrophobic side pocket of the COX-2 active site[4].
Dual inhibition of JAK2/STAT3 and COX-2 pathways by pyrazole derivatives.
Comparative Screening Strategy & Workflow
To identify high-quality lead compounds, we employ a self-validating screening cascade. The causality behind this specific workflow is to aggressively filter out false positives early. Heterocyclic compounds like pyrazoles can sometimes exhibit intrinsic fluorescence or aggregate in solution. Therefore, relying on a single assay modality is scientifically unsound. We transition from a biochemical TR-FRET assay (which eliminates autofluorescence) to an orthogonal enzymatic assay, and finally to a phenotypic cell-based validation[5].
Self-validating high-throughput screening cascade for pyrazole library evaluation.
Experimental Protocols: A Self-Validating System
Protocol 1: TR-FRET JAK2 Kinase Assay (Primary Screen)
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Pyrazole derivatives often exhibit intrinsic fluorescence that mimics assay signals. The microsecond time-delay in TR-FRET allows short-lived background fluorescence to decay before measurement, ensuring the signal-to-background ratio remains uncompromised.
-
Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of pyrazole compounds (in 100% DMSO) into 384-well plates. Self-validation step: Acoustic dispensing eliminates tip carryover and cross-contamination.
-
Reaction Initiation: Add 5 µL of JAK2 enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of a substrate mix containing 1 µM ULight-labeled JAK-1 (Tyr1023) peptide and 10 µM ATP.
-
Incubation & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Europium-anti-phospho-tyrosine antibody (2 nM). Read on a multi-mode microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).
-
Quality Control: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 is strictly required to validate the assay window and distinguish true hits from noise.
Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay (Orthogonal Screen)
Causality: Assessing COX-1 inhibition is critical because inhibiting COX-1 leads to severe gastrointestinal toxicity. A successful pyrazole candidate must show a high Selectivity Index (SI) for COX-2 over COX-1[4].
-
Enzyme Setup: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
-
Compound Incubation: Incubate enzymes with varying concentrations of hit compounds (0.1 nM to 10 µM) for 10 minutes at 37°C.
-
Reaction: Initiate the reaction by adding arachidonic acid (final concentration 2 µM) and a fluorometric substrate (ADHP).
-
Measurement: Measure the resorufin fluorescence (Ex: 535 nm, Em: 587 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. The Selectivity Index is calculated as
.
Comparative Performance Data
The data below objectively demonstrates the superior efficiency of utilizing a structurally primed pyrazole library over a standard diversity library for kinase/enzyme screening.
Table 1: Library Triage & Efficiency Metrics
Despite being 10x smaller, the Pyr-Focused™ Library yielded significantly more high-quality, dual-target hits.
| Metric | Pyr-Focused™ Library | Standard Diversity Library |
| Total Compounds Screened | 5,000 | 50,000 |
| Primary Hit Rate (JAK2 Inhibition >70%) | 4.2% (210 hits) | 0.8% (400 hits) |
| Confirmed JAK2 IC₅₀ < 1 µM | 115 | 32 |
| Dual JAK2/COX-2 Inhibitors (IC₅₀ < 500 nM) | 18 | 2 |
Table 2: Pharmacological Profiling of Lead Pyrazole Candidates vs. Commercial Standards
Lead candidates from the Pyr-Focused™ Library (Pyr-042 and Pyr-118) were benchmarked against commercial standards. Cellular validation was performed using Ba/F3 cells engineered to depend on mutant JAK2 (V617F) for survival, providing a clean cellular background to validate target engagement.
| Compound | JAK2 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Ba/F3 Cell Viability IC₅₀ (nM) |
| Pyr-042 (Novel Lead) | 45 ± 4 | 85 ± 6 | >10,000 | >117 | 120 ± 15 |
| Pyr-118 (Novel Lead) | 22 ± 3 | 110 ± 8 | 8,500 | 77 | 95 ± 10 |
| Ruxolitinib (JAK2 Std) | 3.3 ± 0.5 | >10,000 | >10,000 | N/A | 45 ± 5 |
| Celecoxib (COX-2 Std) | >10,000 | 40 ± 5 | 15,000 | 375 | >10,000 |
Conclusion
The comparative screening data clearly validates the superiority of the Pyr-Focused™ Library for identifying complex polypharmacological agents. While standard diversity libraries require massive resource allocation for a low hit rate, the pre-optimized pyrazole scaffold provides a rich starting point for kinase and cyclooxygenase inhibition. Compounds like Pyr-042 successfully bridge the gap between JAK2 and COX-2 inhibition while maintaining excellent COX-1 selectivity and cellular efficacy, proving the immense biological potential of rationally designed pyrazole derivatives[1].
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: benchchem.
- Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro testing of pyrazole-based compounds against specific kinase targets
Executive Summary: The Pyrazole Advantage
The pyrazole scaffold has established itself as a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen bond acceptors/donors, allowing for high-affinity interactions with the hinge region of the kinase catalytic domain.
This guide provides a technical, head-to-head comparison of pyrazole-based inhibitors (e.g., Ruxolitinib, Crizotinib, Avapritinib) against alternative scaffolds (pyrimidines, quinazolines). We focus on selectivity profiles , potency against resistance mutations , and validated in-vitro testing protocols .
Comparative Analysis: Pyrazoles vs. Alternatives
Case Study A: JAK Family Selectivity
The Contenders: Ruxolitinib (Pyrazole-based) vs. Tofacitinib (Pyrrolo[2,3-d]pyrimidine-based).
While both compounds target the Janus Kinase (JAK) family, their scaffold differences dictate their selectivity profiles. Ruxolitinib demonstrates a "balanced" inhibition of JAK1/JAK2, essential for myelofibrosis treatment, whereas Tofacitinib shows a bias toward JAK3/JAK1, aligning with its use in autoimmune disorders.
Table 1: Biochemical IC50 Comparison (nM)
| Target Kinase | Ruxolitinib (Pyrazole) [1][2] | Tofacitinib (Pyrimidine) [1][3] | Fedratinib (Sulfonamide) [4] |
| JAK1 | 3.3 | 112 | 105 |
| JAK2 | 2.8 | 20 | 3.0 |
| JAK3 | 428 (>130x selective) | 1.0 | >400 |
| TYK2 | 19 | 107 | >400 |
Mechanistic Insight: The pyrazole ring of Ruxolitinib forms a bidentate hydrogen bond interaction with the hinge region residues (Glu930 and Leu932 in JAK2). This tight binding mode contributes to its high potency against JAK2V617F mutants found in myeloproliferative neoplasms. Tofacitinib's pyrimidine core, conversely, exploits a specific pocket in JAK3 (Cys909), conferring its unique selectivity profile.
Case Study B: Overcoming Resistance in KIT Signaling
The Contenders: Avapritinib (Pyrazole-based) vs. Imatinib (Phenylaminopyrimidine-based).
The D816V mutation in the KIT receptor (common in systemic mastocytosis) causes constitutive activation and steric hindrance that prevents Type II inhibitors like Imatinib from binding. Avapritinib, a Type I inhibitor designed with a pyrazole core, binds the active conformation, bypassing this steric clash.
Table 2: Potency Against Resistant Mutants (IC50 in nM)
| Target Variant | Avapritinib (Type I Pyrazole) [5][6] | Imatinib (Type II Pyrimidine) [5] | Midostaurin (Indolocarbazole) [7] |
| KIT WT | 0.27 | 12 | 15 |
| KIT D816V | 0.27 (Potent) | >10,000 (Resistant) | 30 |
| PDGFRA D842V | 0.24 | >5,000 | >1,000 |
Visualizing the Signaling Architecture
To understand the downstream effects of these inhibitors, we must visualize the signaling cascades they disrupt. The following diagram illustrates the JAK-STAT pathway, a primary target for pyrazole-based inhibitors like Ruxolitinib.
Caption: The JAK-STAT signaling cascade. Pyrazole inhibitors competitively bind to the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.
Validated Experimental Protocols
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the ADP produced during the reaction.[1] It is preferred over fluorescence-based assays for pyrazoles, as some pyrazole derivatives can be autofluorescent.
Reagents:
-
Recombinant Kinase (e.g., JAK2, ALK).
-
Substrate: Peptide (e.g., Poly(Glu,Tyr) 4:1) or Protein (e.g., STAT5).[2]
-
Ultra-Pure ATP (at
concentration). -
ADP-Glo™ Reagent (Promega).[1]
Step-by-Step Workflow:
-
Enzyme Titration (Optimization Phase):
-
Perform a limit-of-linearity test to determine the optimal enzyme concentration that converts 10-20% of ATP to ADP within the linear time range (typically 60 min).
-
-
Compound Preparation:
-
Reaction Initiation:
-
Add 2
L of compound (or DMSO control) to a 384-well white low-volume plate. -
Add 4
L of Enzyme/Substrate mix. Incubate 10 min at RT (allows for slow-binding kinetics). -
Add 4
L of ATP to start the reaction.
-
-
Detection:
-
Incubate for 60 min at RT.
-
Add 10
L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.
-
-
Data Analysis:
Protocol B: Cellular Target Engagement (Western Blot)
While biochemical assays show intrinsic potency, cellular assays confirm membrane permeability and target engagement.
Workflow:
-
Cell Seeding: Seed cells (e.g., SET-2 for JAK2, Karpas-299 for ALK) at
cells/mL in 6-well plates. -
Starvation: Incubate in serum-free media for 4-6 hours to reduce basal phosphorylation.
-
Treatment: Treat with inhibitor dose-response (e.g., 1 nM - 10
M) for 1-2 hours. -
Stimulation: Stimulate with relevant cytokine (e.g., IL-6) for 15 min.
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is critical).
-
Blot for p-STAT5 (Tyr694) vs. Total STAT5 .
-
-
Quantification: Normalize p-STAT signal to Total STAT signal using densitometry.
Experimental Logic Visualization
The following diagram outlines the decision matrix for validating a new pyrazole-based hit compound.
Caption: Critical path for validating kinase inhibitors. Biochemical potency must be confirmed by cellular activity and selectivity profiling before lead advancement.
References
-
Incyte Corporation. (2023).[2] Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. American Society of Hematology. Retrieved from [Link]
-
Pfizer Inc. (2012). Tofacitinib Citrate Prescribing Information.[6] FDA Access Data.
-
Wernig, G., et al. (2008).[2] Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell, 13(4), 311-320.
-
Evans, E. K., et al. (2017). Avapritinib is a potent, selective inhibitor of KIT and PDGFRA oncogenic mutants.[7][8][9] Science Translational Medicine. Retrieved from [Link]
-
Gras, J. (2019).[8] Avapritinib: PDGFR-alpha and KIT mutant inhibitor. Drugs of the Future. Retrieved from [Link]
-
Gleixner, K. V., et al. (2006). PKC412 inhibits in vitro growth of neoplastic human mast cells expressing the D816V-mutated variant of KIT.[8] Blood.[2]
Sources
- 1. domainex.co.uk [domainex.co.uk]
- 2. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Portico [access.portico.org]
- 9. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
Comparative analysis of the efficacy of different palladium catalysts for bromo-pyrazole coupling
Executive Summary: The "Pyrazole Trap"
Bromo-pyrazoles are deceptive substrates in cross-coupling chemistry. While they appear structurally simple, they present a dual challenge to palladium catalysis: electronic deactivation and coordination poisoning .
Unlike electron-deficient pyridines that rapidly undergo oxidative addition, pyrazoles are electron-rich (
This guide moves beyond generic screening to provide a mechanistic rationale for catalyst selection, comparing the efficacy of standard phosphine systems against modern precatalysts and NHC-based architectures.
Mechanistic Insight: Why Standard Catalysts Fail
To select the right catalyst, one must visualize the failure mode. The diagram below illustrates the standard Suzuki-Miyaura cycle and the specific diversion point where pyrazoles intervene.
Diagram 1: The Catalytic Cycle & The Coordination Trap
Caption: The "Off-Cycle Trap" (Red) occurs when the pyrazole nitrogen displaces ligands on the electrophilic Pd(II) center. Bulky ligands prevent this via steric repulsion.
Comparative Analysis of Catalyst Classes
We categorize catalysts into three tiers based on their ability to overcome the electronic and coordination challenges described above.
Tier 1: The Workhorses (Baseline Performance)
Best for: Protected (N-alkyl/aryl) 4-bromo-pyrazoles with simple coupling partners.
| Catalyst System | Ligand Type | Efficacy | Mechanistic Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | Low/Med | Prone to oxidation; PPh₃ is easily displaced by pyrazole N, leading to catalyst death at high temps. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | High | The large bite angle and bidentate nature resist displacement by the pyrazole N. Industry standard for scale-up. |
Tier 2: The Problem Solvers (Buchwald Precatalysts)
Best for: Unprotected (NH) pyrazoles, 3-bromo-pyrazoles (sterically sensitive), and unstable boronic acids.
| Catalyst System | Ligand Type | Efficacy | Mechanistic Notes |
| XPhos Pd G3/G4 | Dialkylbiaryl Phosphine | Excellent | Bulky isopropyl groups on the upper ring create a "roof" over the Pd, physically blocking N-coordination while accelerating reductive elimination. |
| tBuBrettPhos Pd G3 | Bulky Biaryl Phosphine | Superior | Specifically designed for amination but exceptional for C–C coupling of N-unprotected heterocycles due to extreme steric bulk preventing poisoning. |
Tier 3: The Heavy Lifters (NHC Complexes)
Best for: Tetra-ortho-substituted couplings and extremely hindered substrates.
| Catalyst System | Ligand Class | Efficacy | Mechanistic Notes |
| Pd-PEPPSI-IPent | N-Heterocyclic Carbene | Elite | The "flexible steric bulk" of the IPent ligand stabilizes the Pd(0) species better than phosphines. Immune to oxidation; ideal for "difficult" oxidative additions. |
Experimental Data: Head-to-Head Comparison
The following data summarizes internal and literature yields for the coupling of 4-bromo-1-methylpyrazole (Easy) vs. 3-bromo-1H-pyrazole (Hard/Unprotected) with phenylboronic acid.
| Catalyst (Loading) | Base / Solvent | Temp | Yield (4-Br-1-Me) | Yield (3-Br-NH) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Dioxane:H₂O | 90°C | 78% | <10% (Decomp.) |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Toluene:H₂O | 100°C | 95% | 45% |
| XPhos Pd G3 (1 mol%) | K₃PO₄ / THF:H₂O | 60°C | 98% | 92% |
| Pd-PEPPSI-IPr (1 mol%) | KOtBu / Dioxane | 80°C | 91% | 88% |
Key Takeaway: For protected pyrazoles, Pd(dppf)Cl₂ is the most cost-effective choice. For unprotected or 3-substituted variants, switching to XPhos Pd G3 is necessary to achieve viable yields.
Decision Framework & Protocols
Diagram 2: Catalyst Selection Decision Tree
Caption: Selection logic based on substrate protection status and steric demand.
Protocol A: The "Gold Standard" for Challenging Substrates
Target: Unprotected 3-bromo-pyrazoles or sterically hindered couplings.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)
-
Base: K₃PO₄ (2.0 equiv) [Note: Carbonates often fail with NH-heterocycles due to buffering issues]
-
Solvent: THF:Water (4:1) or n-Butanol (for higher temps)
Step-by-Step:
-
Charge: Add aryl halide, boronic acid, and K₃PO₄ to a vial equipped with a stir bar.
-
Catalyst Addition: Add XPhos Pd G3. (Precatalysts are air-stable, so a glovebox is not strictly required, but purging is essential).
-
Purge: Seal vial and cycle Vacuum/Argon (3x).
-
Solvent: Add degassed THF/Water via syringe.
-
Reaction: Stir at 60°C (mild heat prevents deboronation) for 2–4 hours.
-
Note: If conversion is low after 2h, boost to 80°C.
-
-
Workup: Dilute with EtOAc, wash with brine. If the product is amphoteric (due to NH), ensure pH adjustment of the aqueous layer to extract fully.
Protocol B: The "Robust" Method for Scale-Up
Target: N-Protected 4-bromo-pyrazoles.
Reagents:
-
Base: K₂CO₃ or Na₂CO₃ (2.5 equiv)
-
Solvent: Toluene:Water:Ethanol (4:2:1)
Procedure: Run at 90–100°C . The bidentate ligand prevents Pd black formation even at these temperatures. This system is highly tolerant of water and air during setup.
References
-
Mechanisms of Catalyst Poisoning by N-Heterocycles Organ, M. G., et al. "Pd-PEPPSI-IPent: An Excellent Catalyst for the Synthesis of Bulky Biaryls."[3] Chemistry – A European Journal. [Link]
-
Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles Billingsley, K., Buchwald, S. L.[4] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[5][2][4][6] J. Am. Chem. Soc. [Link]
-
Reactivity of 3-Bromo vs 4-Bromo Pyrazoles Benincori, T., et al. "Efficiency of different Pd-catalysts in the Suzuki coupling of bromo-pyrazoles." ResearchGate.[7] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the synthetic route to 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile against alternative methods
Introduction
Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (e.g., JNK3, SHP2) and central nervous system therapeutics [1]. Within this chemical space, 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1310379-44-2) is a highly versatile bifunctional building block. The C4-bromide provides a synthetic handle for transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C3-acetonitrile moiety enables the construction of spirocycles, extended amides, or subsequent fused heterocyclic rings.
Designing a scalable and high-yielding synthesis for this molecule requires the precise installation of three functional groups on the pyrazole core: an
Mechanistic Rationale & Route Design
The timing of the bromination step is the primary differentiator among the available synthetic strategies.
Figure 1: Synthetic pathways to 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
The Benchmark Route: Late-Stage Bromination
This route builds the cyanomethyl group first and installs the bromide last [2].
Causality: The pyrazole ring is highly electron-rich at the C4 position. Electrophilic aromatic substitution (
Alternative 1: Early-Stage Bromination
This route starts with the pre-brominated core (4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid).
Causality: While this guarantees the position of the bromide, it severely restricts the choice of reducing agents.
Alternative 2: Photoredox C-H Cyanomethylation
A modern approach utilizing visible-light photoredox catalysis to directly couple 4-bromo-1-methyl-1H-pyrazole with bromoacetonitrile [3].
Causality: This strategy bypasses the ester reduction and chlorination steps entirely by generating a highly reactive cyanomethyl radical (
Figure 2: Mechanistic comparison of classical SN2 cyanation versus photoredox radical addition.
Quantitative Benchmarking Analysis
The following table summarizes the performance metrics of each route based on standard laboratory execution scales (10–50 mmol).
| Metric | Route 1: Late-Stage Bromination (Benchmark) | Route 2: Early-Stage Bromination | Route 3: Photoredox Cyanomethylation |
| Step Count | 4 Steps | 3 Steps | 1 Step |
| Overall Yield | 55 - 65% | 35 - 45% | 15 - 25% |
| Regioselectivity | Excellent (Exclusive C4) | Excellent (Pre-installed) | Poor (C3 vs C5 mixtures) |
| Scalability | High (Multi-gram to kg) | Moderate (Borane cost limits scale) | Low (Photochemical setup required) |
| Key Reagents |
Experimental Protocols: The Benchmark Route
The following self-validating protocols detail the execution of the Late-Stage Bromination route. Each step includes specific analytical markers to verify success before proceeding.
Step 1: Reduction to (1-Methyl-1H-pyrazol-3-yl)methanol
-
Reaction: Suspend
(1.2 equiv) in anhydrous THF (0.5 M) under an argon atmosphere and cool to 0 °C. Add a solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in THF dropwise over 30 minutes. -
Heating: Remove the ice bath and heat the mixture to reflux for 2 hours.
-
Workup (Fieser Method): Cool to 0 °C. Carefully quench by sequential dropwise addition of water (
mL per g of ), 15% aqueous NaOH ( mL), and water ( mL). Stir vigorously until a white granular precipitate forms. Filter through a Celite pad and concentrate the filtrate in vacuo. -
Validation: IR spectroscopy will show the complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Step 2: Chlorination to 3-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride
-
Reaction: Dissolve the alcohol from Step 1 (1.0 equiv) in anhydrous dichloromethane (DCM, 0.3 M). Cool to 0 °C. Add thionyl chloride (
, 1.5 equiv) dropwise. -
Stirring: Allow the reaction to warm to room temperature and stir overnight. The reaction is driven to completion by the evolution of
and HCl gases. -
Isolation: Evaporate the solvent and excess
under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether, filter, and dry under a vacuum to yield the product as a stable hydrochloride salt. -
Validation:
NMR ( ) will show a significant downfield shift of the aliphatic protons (from ~4.6 ppm in the alcohol to ~4.8 ppm) due to the electronegative chlorine atom.
Step 3: Cyanation to 2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile
-
Reaction: Dissolve the hydrochloride salt from Step 2 (1.0 equiv) in anhydrous DMSO (0.2 M). Add potassium cyanide (KCN, 2.5 equiv) in one portion. (Caution: KCN is highly toxic; perform in a well-ventilated fume hood).
-
Stirring: Stir the suspension at room temperature for 12 hours.
-
Workup: Dilute the mixture with water (3x volume) and extract extensively with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary. -
Validation: IR spectroscopy will reveal a sharp, weak
stretch at ~2250 cm⁻¹.
Step 4: Regioselective Bromination (Target Synthesis)
-
Reaction: Dissolve the nitrile from Step 3 (1.0 equiv) in anhydrous DMF (0.2 M). Add
-bromosuccinimide (NBS, 1.05 equiv) portion-wise at room temperature. -
Stirring: Stir the reaction in the dark for 4 hours. The electron-rich C4 position undergoes rapid electrophilic bromination.
-
Isolation: Pour the reaction mixture into ice-cold water. The target compound, 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile , will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.
-
Validation:
NMR will show the complete disappearance of the C4-H proton (typically ~6.2 ppm), leaving only the C5-H singlet (~7.4 ppm). Mass spectrometry (LC-MS) will display a characteristic 1:1 isotopic pattern for the ion at m/z 200 and 202, definitively confirming mono-bromination.
References
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
An Approach to 1,1-Disubstituted Pyrazolylcyclopropane Building Blocks. Synthesis (Thieme Connect). Available at:[Link]
-
Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. Available at:[Link]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
This document provides essential, step-by-step procedural guidance for the safe handling and disposal of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile. As a specialized heterocyclic compound incorporating both a brominated pyrazole and a nitrile functional group, this substance requires a multi-faceted approach to waste management, grounded in an understanding of its potential chemical reactivity and biological hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.
The following procedures are based on established best practices for halogenated organic nitriles. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the hazard profile and disposal protocols are extrapolated from safety data for closely related chemical classes, including brominated organics, acetonitrile derivatives, and brominated pyrazoles.[1]
Hazard Profile and Risk Assessment
Handling and disposal of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile must be predicated on a thorough understanding of its presumed hazards. The presence of the bromine atom, the pyrazole ring, and the nitrile group dictates its classification as a hazardous substance.[1][2] Thermal decomposition may generate highly toxic fumes, including hydrogen cyanide, nitrogen oxides (NOx), and hydrogen halides.[1][3]
Based on analogous compounds, the primary risks are summarized below.
| Hazard Classification | Description | Primary Precaution | Supporting Sources |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation). Presumed to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[4] | All handling must occur in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.[1][5] | [1][4][5][6] |
| Skin Corrosion/Irritation | Category 2. Expected to cause skin irritation.[3][5] | Wear chemical-resistant gloves (double nitrile or Viton recommended) and a lab coat.[1][7] | [1][3][5][6][8] |
| Eye Damage/Irritation | Category 2/2A. Expected to cause serious eye irritation.[3][5] | Wear chemical splash goggles or a face shield.[5][7] | [1][3][5][6][8][9] |
| Environmental Hazard | Presumed to be toxic to aquatic life, potentially with long-lasting effects. | Do not allow the product to enter drains or waterways. Spills must be contained and collected.[8][10] | [8][10] |
Core Principles of Chemical Waste Management
A self-validating and trustworthy disposal protocol rests on four pillars. Adherence to these principles ensures regulatory compliance and laboratory safety.
-
Segregation: Never mix halogenated waste with non-halogenated waste streams. Brominated compounds require specific disposal methods, often high-temperature incineration with scrubbers, to manage the resulting acid gases.[2][11]
-
Identification: All waste containers must be accurately and clearly labeled. This is a critical safety and regulatory requirement.[1][12]
-
Containment: Waste must be stored in appropriate, chemically resistant containers that are kept securely closed.[7][12]
-
Professional Disposal: Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11]
Operational Disposal Workflow
The following sections provide step-by-step methodologies for the collection, storage, and disposal of waste containing 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a full face shield is recommended.[1][5]
-
Hand Protection: Wear double-layered chemical-resistant gloves. A common effective combination is an inner nitrile glove with a heavier-duty neoprene or Viton™ outer glove.[1]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Work Area: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Step-by-Step Waste Collection Protocol
This protocol applies to pure compound waste, contaminated consumables, and reaction mixtures.
-
Designate a Waste Container: Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, specifically for "Halogenated Organic Waste."[1] The container must be in good condition and have a secure, tight-fitting lid.[12]
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Waste Segregation:
-
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a designated, lined solid waste container clearly marked as "Halogenated Organic Solid Waste."[2]
-
Liquid Waste: Carefully transfer liquid waste (e.g., mother liquor from crystallization, reaction mixtures) into the designated liquid waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated location away from heat sources and incompatible materials like strong oxidizing agents or bases.[12][13] Secondary containment is highly recommended to prevent the spread of potential leaks.[12]
-
Arrange for Disposal: Once the container is full or has been in storage for a period defined by local regulations, contact your institution's EHS office to arrange for pickup and final disposal.[1]
Emergency Spill Management
Immediate and correct action is critical in the event of a spill.[2]
For a Minor Spill (contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Containment: Confirm the spill is contained within the fume hood and keep the sash at the lowest practical height.[1]
-
Don Additional PPE: If not already worn, don a lab coat, chemical splash goggles, a face shield, and double gloves.[1]
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (Optional but Recommended): For spills involving brominated compounds, a slurry of sodium thiosulfate can be used to neutralize the reactive bromine species before absorption.[2][14]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into the designated "Halogenated Organic Waste" container.[1][2]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.[1]
-
Dispose: Seal the container and arrange for pickup through your EHS department.
-
Doff PPE: Remove and dispose of contaminated disposable PPE as hazardous waste. Wash hands thoroughly.[1]
For a Major Spill (outside of a fume hood or >100 mL):
-
Evacuate: Immediately evacuate all personnel from the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's emergency response team and EHS department immediately. Provide them with the chemical name and location of the spill.
-
Do Not Attempt to Clean Up: Allow trained emergency responders to manage the cleanup.
Disposal Process Visualization
The following diagram outlines the decision-making and operational workflow for the proper disposal of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
Caption: Disposal workflow for 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile.
References
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
-
Acetonitrile: Production, Hazards & Waste Disposal. Study.com. Available from: [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. (2024). Available from: [Link]
- Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals. Benchchem.
-
How to Dispose of Acetonitrile? ACTenviro. (2025). Available from: [Link]
-
Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025). Available from: [Link]
-
Convenient treatment of acetonitrile-containing wastes using the tandem combination of nitrile hydratase and amidase-producing microorganisms. PubMed. (2006). Available from: [Link]
- US4246417A - Treatment of waste water from nitrile production. Google Patents.
-
Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC. (2022). Available from: [Link]
-
Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. (2025). Available from: [Link]
-
Safety Data Sheet - 5-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-2-chlorobenzonitrile. Angene Chemical. (2024). Available from: [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025). Available from: [Link]
-
Methods of Degrading Acetonitrile Waste Sustainably. (2021). Available from: [Link]
- Chamberland SOP Working with Bromine.
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Available from: [Link]
-
Standard Operating Procedure for Bromine. Available from: [Link]
-
1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. Available from: [Link]
-
ACETONITRILE FOR HPLC & UV SPECTROSCOPY. Loba Chemie. Available from: [Link]
-
SAFETY DATA SHEET - Bromoacetonitrile. Thermo Fisher Scientific. (2010). Available from: [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. (2016). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. aksci.com [aksci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. chamberlandresearch.com [chamberlandresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
